5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Description
Properties
IUPAC Name |
6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJUWLYXXACIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370919 | |
| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175276-96-7 | |
| Record name | 5-Chloro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes known information with predicted properties and established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to understand, predict, and experimentally determine the key physicochemical parameters of this compound. The guide details the molecular structure, provides calculated and estimated properties, and outlines detailed protocols for experimental determination of melting point, solubility, and spectral characteristics.
Introduction: The Significance of Benzimidazole-2-thiols
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their biological activities are diverse, encompassing antimicrobial, antiviral, anthelmintic, and anticancer properties. The 2-thiol substituted benzimidazoles, in particular, are a privileged scaffold due to their synthetic versatility and ability to engage in various biological interactions. The physicochemical properties of these molecules are paramount as they govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating their therapeutic potential.
This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical and physical attributes. The presence of a chloro group at the 5-position and an isopropyl group at the 1-position of the benzimidazole ring is expected to significantly influence its lipophilicity, solubility, and metabolic stability.
Molecular Structure and Core Properties
The foundational attributes of this compound are derived from its chemical formula and molecular structure.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 175276-96-7 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₁ClN₂S | Santa Cruz Biotechnology[2] |
| Molecular Weight | 226.73 g/mol | Santa Cruz Biotechnology[2] |
| Canonical SMILES | CC(C)N1C2=CC(=C(C=C2)Cl)N=C1S | - |
| InChIKey | Not available | - |
The structure of this compound features a fused bicyclic system consisting of a benzene ring and an imidazole ring. The chlorine atom at the 5-position is an electron-withdrawing group, which can influence the acidity of the thiol group and the overall electron distribution in the aromatic system. The isopropyl group at the 1-position is a bulky, lipophilic substituent that will impact the molecule's solubility and steric interactions. The molecule exists in tautomeric equilibrium between the thione and thiol forms, a common feature of 2-mercaptobenzimidazoles.[3]
Caption: Chemical structure of this compound.
Predicted and Estimated Physicochemical Properties
In the absence of direct experimental data, computational models and data from analogous structures provide valuable estimates of physicochemical properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 180 - 220 | Based on melting points of similar 5-chloro-benzimidazole-2-thiol derivatives.[4] |
| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar nature suggest a high boiling point with decomposition. |
| logP (Octanol/Water) | 3.5 - 4.5 | Estimated based on the presence of a chloro and an isopropyl group, increasing lipophilicity compared to the parent compound. |
| Aqueous Solubility | Poorly soluble | Expected due to the hydrophobic nature of the benzimidazole core and the isopropyl substituent. |
| pKa (Thiol) | 7.5 - 8.5 | The electron-withdrawing chloro group is expected to lower the pKa of the thiol compared to unsubstituted benzimidazole-2-thiol. |
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven methodologies for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range.[5]
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂.[6][7]
Caption: Workflow for melting point determination.
Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. Kinetic solubility assays are often employed in early drug discovery for rapid assessment.[8][9]
Protocol: Kinetic Solubility Assay using Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations and a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.[10]
Caption: Workflow for kinetic solubility assay.
Spectral Analysis
Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For benzimidazole derivatives, NMR is crucial for confirming the substitution pattern and assessing tautomeric equilibria.[11][12]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
N-H Proton: A broad singlet in the downfield region (δ 12.0-13.0 ppm).
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The chloro-substitution will influence the chemical shifts and coupling patterns of the protons on the benzene ring.
-
Isopropyl Protons: A septet for the CH proton and a doublet for the two CH₃ groups in the aliphatic region (δ 1.5-5.0 ppm).
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
C=S Carbon: A signal in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Isopropyl Carbons: Signals in the aliphatic region (δ 20-50 ppm).
Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying interactions with other molecules. Benzimidazole derivatives typically exhibit characteristic absorption bands corresponding to π → π* transitions in the aromatic system.[13][14]
Expected UV-Vis Spectral Features (in Ethanol or Methanol):
-
Two main absorption bands are expected in the range of 250-320 nm, characteristic of the benzimidazole chromophore.[15][16] The exact position and intensity of these bands will be influenced by the chloro and isopropyl substituents.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific compound remains limited, this guide offers a robust framework for its characterization. The provided experimental protocols are standardized, reliable, and widely used in the pharmaceutical industry, ensuring that researchers can generate high-quality data. A thorough understanding of the physicochemical properties outlined herein is essential for the rational design and development of novel benzimidazole-based therapeutic agents.
References
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Organic Laboratory Techniques 4.1. Melting Point. (n.d.). Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 359-366.
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Experiment (1) Determination of Melting Points. (2021). Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
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Determination of Melting Point. (n.d.). Retrieved from [Link]
- Ríos-Gutiérrez, M. C., et al. (2021).
- Taran, A. S., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(3), 25-39.
- Kerns, E. H., & Di, L. (2003). What is the solubility of my compound? American Pharmaceutical Review, 6(6), 64-69.
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Singh, N., et al. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Molecules, 27(19), 6649.
- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138.
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ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption and normalized fluorescence spectra (CHCl3, 298 K) of... Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. Retrieved from [Link]
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5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, potential applications, and the scientific principles underpinning its study.
Core Compound Identification and Properties
This compound is a derivative of the benzimidazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The incorporation of a chloro group at the 5-position and an isopropyl group at the 1-position of the benzimidazole ring, along with a thiol group at the 2-position, imparts specific physicochemical properties that influence its biological activity.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 175276-96-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂S | [2] |
| Molecular Weight | 226.73 g/mol | [2] |
Synthesis Pathway and Rationale
The synthesis of this compound typically proceeds through a multi-step reaction sequence, leveraging established methods for the construction of the benzimidazole core. A common and logical approach involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.
Conceptual Synthesis Workflow
Caption: A representative synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established literature for the synthesis of similar benzimidazole-2-thiols.[3]
-
Starting Material Preparation: The synthesis begins with the preparation of the key intermediate, 4-chloro-N1-isopropyldiaminobenzene. This can be achieved through the reductive amination of 4-chloro-1,2-dinitrobenzene with acetone, followed by reduction of the remaining nitro group.
-
Cyclization Reaction:
-
To a solution of 4-chloro-N1-isopropyldiaminobenzene (1 equivalent) in a mixture of ethanol and water, add potassium ethyl xanthate (1.1 equivalents).
-
The reaction mixture is then heated to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
The choice of potassium ethyl xanthate as the thiocarbonyl source is due to its stability and reactivity in forming the thiourea intermediate, which readily cyclizes to the benzimidazole-2-thiol.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a dilute acid (e.g., acetic acid) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
-
Potential Applications and Biological Activity
The benzimidazole-2-thiol scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. While specific studies on this compound are not extensively detailed in the provided search results, the biological activities of structurally related compounds provide strong indications of its potential.
Ophthalmic Applications: Intraocular Pressure Reduction
A study on various 5-R-1H-benzo[d]imidazole-2-thiol derivatives demonstrated their potential to reduce intraocular pressure (IOP).[4] This suggests that this compound could be a candidate for the development of novel anti-glaucoma agents. The mechanism is hypothesized to involve the modulation of aqueous humor dynamics.
Anti-diabetic Activity
Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This highlights the potential of the benzimidazole-2-thiol core in the management of type 2 diabetes. The inhibitory activity is likely due to the specific interactions of the molecule with the active site of the enzyme.
Antimicrobial and Antitumor Potential
The benzimidazole nucleus is a common feature in a variety of antimicrobial and antitumor drugs.[6] The presence of the chloro and isopropyl substituents on the benzimidazole-2-thiol core of the target compound may confer specific cytotoxic or antimicrobial properties, making it a subject of interest for further investigation in these areas.
Signaling Pathway Interactions
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various biological targets. For instance, in the context of α-glucosidase inhibition, the molecule would act as a competitive inhibitor, binding to the enzyme's active site and preventing the breakdown of complex carbohydrates into absorbable simple sugars.
Caption: A simplified diagram illustrating the inhibitory action on α-glucosidase.
Conclusion and Future Directions
This compound is a molecule with significant potential for further research and development in the pharmaceutical sciences. Its structural features, combined with the known biological activities of related compounds, make it a compelling candidate for screening in various disease models. Future research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its pharmacokinetic and toxicological profiles.
References
- Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., Chebanko, A. M., Efremova, Y. V., Bodrug, I. D., ... & Spasov, A. A. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
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5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity - E-RESEARCHCO. (n.d.). Retrieved January 13, 2026, from [Link]
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Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44049-44061. [Link]
-
Taran, A. S., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
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(PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - FULIR. (n.d.). Retrieved January 13, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and experimental considerations for its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. The presence of a chloro group at the 5-position, an isopropyl group at the N-1 position, and a thiol group at the 2-position imparts a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical prerequisites for any further research or development. This guide presents a detailed, predictive analysis of its spectral features based on established principles and data from closely related analogues. It is important to note the existence of thione-thiol tautomerism in this class of compounds, with the thione form often predominating in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the overall electronic environment of the benzimidazole ring system.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | N-H | The acidic proton on the second nitrogen is expected to be a broad singlet, typical for NH protons in heterocyclic systems. Its chemical shift can be highly dependent on solvent and concentration. |
| ~7.5-7.6 | Doublet | 1H | H-4 | This proton is ortho to the chlorine atom and is expected to be a doublet due to coupling with H-6. |
| ~7.2-7.3 | Doublet | 1H | H-7 | This proton is on the other side of the benzene ring and will appear as a doublet due to coupling with H-6. |
| ~7.0-7.1 | Doublet of Doublets | 1H | H-6 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~4.8-5.0 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group is expected to be a septet due to coupling with the six methyl protons. |
| ~1.6-1.7 | Doublet | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton. |
Causality behind Predictions: The predicted chemical shifts for the aromatic protons are based on data from similar 5-chloro-benzimidazole derivatives. The downfield shift of H-4 is anticipated due to the deshielding effect of the adjacent chlorine atom. The septet and doublet pattern for the isopropyl group is a classic signature of this substituent.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for benzimidazole derivatives due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=S (C-2) | The thione carbon is expected to be significantly downfield, a characteristic feature of this functional group in benzimidazole-2-thiones. |
| ~140-145 | Aromatic Quaternary C | Two signals are expected for the quaternary carbons of the benzimidazole ring. |
| ~125-130 | Aromatic Quaternary C (C-5) | The carbon bearing the chlorine atom will be in this region. |
| ~110-125 | Aromatic CH | Three signals are expected for the three aromatic CH carbons. |
| ~50-55 | CH (isopropyl) | The methine carbon of the isopropyl group. |
| ~20-25 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |
Expert Insight: The chemical shift of the C-2 carbon is a key diagnostic peak. In the thiol tautomer, this carbon would be expected at a lower chemical shift. The observed downfield shift in similar compounds strongly supports the predominance of the thione tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |
| 2980-2940 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the isopropyl C-H bonds. |
| ~1620, ~1590 | Medium-Strong | C=C and C=N stretching | Vibrations of the benzimidazole ring system. |
| ~1250-1300 | Strong | C=S stretch (thione) | This is a key band indicating the presence of the thione group. Its exact position can vary. |
| ~1100 | Medium | C-N stretching | Stretching vibrations of the C-N bonds in the imidazole ring. |
| ~800-850 | Strong | C-H out-of-plane bending | This can be indicative of the substitution pattern on the benzene ring. |
| ~700-750 | Medium-Strong | C-Cl stretch | Characteristic absorption for a carbon-chlorine bond. |
Trustworthiness of Protocol: The following is a self-validating protocol for acquiring a high-quality IR spectrum.
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrum
The molecular formula for this compound is C₁₀H₁₁ClN₂S, with a molecular weight of 226.73 g/mol .
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 226.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern for the molecular ion will be observed. There will be an M⁺ peak at m/z 226 (for the molecule containing ³⁵Cl) and an M+2 peak at m/z 228 (for the molecule containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways for benzimidazoles may include the loss of the isopropyl group or other small neutral molecules.
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and Mass spectral data, grounded in established chemical principles and comparison with analogous structures, offer a reliable reference for researchers. Adherence to the provided experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation and purity assessment, which are essential for advancing the scientific investigation of this promising compound.
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI.[Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.[Link]
-
docking, synthesis and analysis of 5-chloro-1 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.[Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[Link]
-
5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol - PubChem. PubChem.[Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate.[Link]
Biological activity of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized subclass: this compound and its derivatives. We will explore the rational design and synthesis of these compounds, followed by a detailed examination of their significant biological activities. Particular emphasis is placed on their role as quorum sensing inhibitors in pathogenic bacteria, a novel approach to antimicrobial therapy.[3] Additionally, the broader potential antimicrobial, antifungal, and anticancer activities associated with the benzimidazole-2-thiol framework will be discussed. Methodologies for key biological assays are presented in detail to provide researchers with practical, replicable protocols. This document serves as a technical resource for scientists engaged in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this promising class of molecules.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, an isomeric form of purine, is a privileged heterocyclic motif due to its profound impact on biological systems.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with a multitude of biological targets. The therapeutic versatility of benzimidazoles is well-established, with derivatives demonstrating a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]
The biological profile of a benzimidazole derivative is critically influenced by the nature and position of its substituents. Modifications at the N-1, C-2, and C-5/6 positions have been shown to be particularly important for pharmacological effect.[2][6]
-
C-2 Position: The introduction of a thiol (-SH) group at the C-2 position yields a 2-mercaptobenzimidazole (or benzimidazole-2-thione in its tautomeric form), a scaffold known to enhance various biological activities.[1][6]
-
N-1 Position: Alkylation at the N-1 position, such as with an isopropyl group, can significantly modulate lipophilicity and steric interactions with target proteins, thereby influencing potency and selectivity.
-
C-5/6 Position: The incorporation of a halogen, such as chlorine, at the C-5 (or C-6) position is a common strategy in drug design to enhance binding affinity and modify electronic properties, often leading to improved biological activity.[3]
This guide focuses on the convergence of these three structural features in the This compound core, a scaffold that has shown exceptional promise, particularly as a modulator of bacterial virulence.[3]
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound derivatives typically begins with a substituted o-phenylenediamine. The choice of reagents dictates the final structure, providing a flexible platform for generating diverse analogs.
General Synthetic Workflow
A common synthetic route involves the cyclization of a substituted diamine precursor. The synthesis of the core scaffold can be achieved by reacting 4-chloro-N¹-isopropylbenzene-1,2-diamine with carbon disulfide. Further derivatization can then be performed on the resulting thiol group. An alternative pathway to a closely related scaffold involves using urea to form the corresponding benzimidazol-2-one.[7]
Below is a conceptual workflow for the synthesis.
Caption: General workflow for the synthesis of the core scaffold.
Example Protocol: Synthesis of 2-Amino-Substituted Derivatives
This protocol is adapted from the synthesis of related PqsR inhibitors and illustrates the generation of derivatives from a 2-amino precursor, which can be synthesized from the 2-thiol scaffold.[3]
Step 1: Synthesis of 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine
-
Combine 2-amino-4-chloro-N-isopropylaniline (1.0 eq) and cyanamide (1.5 eq) in ethanol.
-
Add concentrated hydrochloric acid (2.0 eq) dropwise.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 2-amino benzimidazole intermediate.
Step 2: Synthesis of Final Derivative (e.g., 6f from the reference)
-
Dissolve 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine (1.0 eq) and 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile (1.2 eq) in ethanol.
-
Add triethylamine (Et₃N, 0.2 eq) as a catalyst.
-
Seal the reaction vessel and heat using microwave irradiation to 180 °C for 3 hours.[3]
-
Rationale: Microwave-assisted synthesis is employed to significantly reduce reaction times and improve yields compared to conventional heating methods.[2] The high temperature is necessary to drive the nucleophilic attack of the 2-amino group on the epoxide ring.
-
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting residue via column chromatography to obtain the final product, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile.[3]
Biological Activities and Mechanisms of Action
Antimicrobial Activity: Quorum Sensing Inhibition
A significant and promising activity of this scaffold is the inhibition of the Pseudomonas Quinolone Signal (PQS) quorum sensing system in Pseudomonas aeruginosa.[3] This bacterium is an opportunistic pathogen responsible for severe nosocomial infections, and its virulence is largely controlled by quorum sensing (QS) systems.
Mechanism of Action: The PqsR (also known as MvfR) protein is a key transcriptional regulator in the PQS system. When bound by its native ligands (HHQ and PQS), it activates the expression of virulence factors and biofilm formation. Derivatives like 6f act as potent PqsR antagonists, binding to the ligand-binding domain of the PqsR protein and preventing its activation.[3] This effectively silences virulence gene expression without killing the bacteria, which may reduce the selective pressure for developing resistance. The chlorine atom at the C-5/6 position has been shown to be crucial for this biological activity.[3]
Caption: Antagonism of the PqsR-mediated quorum sensing pathway.
Table 1: PqsR Antagonist Activity
| Compound | PqsR Inhibition IC₅₀ (µM) in P. aeruginosa |
|---|---|
| 6f (racemic) | 0.3 µM[3] |
| 6v (S-enantiomer) | 0.2 µM[3] |
| 6w (R-enantiomer) | 0.2 µM[3] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum of the test strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include positive (broth + bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
-
Rationale: This standard method determines the lowest concentration of a drug that prevents bacterial growth, providing a quantitative measure of its potency.
-
Antifungal Activity
Benzimidazole derivatives are known to possess antifungal properties.[9] While specific data for the 5-chloro-1-isopropyl-2-thiol core is limited, the general mechanism for azole-containing antifungals often involves the disruption of fungal cell membrane integrity.
Putative Mechanism of Action: Many azole antifungals inhibit the enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and function, leading to fungal cell death.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
The protocol is similar to the antibacterial MIC determination but uses a fungal-specific medium like RPMI-1640.
-
Prepare a fungal inoculum (e.g., Candida albicans, Aspergillus niger) standardized to 0.5–2.5 x 10³ CFU/mL.
-
Perform serial dilutions of the test compound in the 96-well plate.
-
Incubate at 35 °C for 24-48 hours, depending on the fungal species.
-
The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Anticancer Activity
The benzimidazole scaffold is present in several anticancer agents. Their mechanism of action is often multifactorial, but a well-documented pathway is the inhibition of tubulin polymerization.[10]
Mechanism of Action: Tubulin Polymerization Inhibition Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many benzimidazole compounds bind to the colchicine-binding site on β-tubulin, preventing polymerization into microtubules.[10]
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Protocol: MTT Cytotoxicity Assay
-
Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Structure-Activity Relationships (SAR)
Analysis of the this compound scaffold and its derivatives reveals key structural determinants for biological activity:
-
The Benzimidazole Core: Provides the essential rigid framework for interaction with biological targets.
-
The C-5/6 Chloro Group: As demonstrated in the PqsR inhibitor studies, the presence of the chlorine atom is critical for high-potency antagonistic activity.[3] Its electron-withdrawing nature and steric bulk likely contribute to favorable binding interactions within the target's active site.
-
The N-1 Isopropyl Group: This bulky, lipophilic group can enhance membrane permeability and fit into hydrophobic pockets of the target protein, contributing to overall potency.
-
The C-2 Linker/Substituent: The nature of the group attached at the C-2 position (via the thiol or a replacement like an amino group) is crucial for defining the specific biological activity and allows for extensive derivatization to optimize potency and selectivity.
Future Perspectives and Drug Development Potential
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The demonstrated anti-virulence activity through quorum sensing inhibition is particularly exciting, offering a potential strategy to combat antimicrobial resistance.[3]
Future research should focus on:
-
Broad-Spectrum Activity: Expanding the evaluation of these derivatives against a wider range of bacterial and fungal pathogens.
-
Anticancer Evaluation: Screening optimized derivatives against diverse panels of cancer cell lines to explore their potential as cytotoxic agents.
-
Mechanism Elucidation: Performing detailed biochemical and structural studies (e.g., X-ray crystallography of ligand-protein complexes) to precisely define the molecular interactions driving the observed biological effects.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the synthetic tractability and potent biological activity of this scaffold, researchers can continue to develop novel and effective agents to address unmet needs in infectious disease and oncology.
References
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- An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole. (n.d.). Benchchem.
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Synthesis and antimicrobial activity of some new benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). Molecules, 27(23), 8206. [Link]
- (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). ResearchGate.
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Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., Chebanko, A. M., Efremova, Y. V., Bodrug, I. D., Beloshapka, A. A., Zaichenko, S. B., Morkovnik, A. S., & Spasov, A. A. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 9(3), 1-11. [Link]
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Thomann, A., et al. (2018). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 61(15), 6612-6625. [Link]
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Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2016). Molecules, 21(9), 1234. [Link]
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Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[11][12]imidazo[1,2-d][4][5][11]triazine Derivatives. (n.d.). MDPI. Retrieved from
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(38), 24843-24871. [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(20), 15228. [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Journal of the Korean Chemical Society, 56(4), 463-469. [Link]
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The Multifaceted Mechanisms of Action of Substituted Benzimidazole-2-thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzimidazole-2-thiols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the core mechanisms through which these compounds exert their therapeutic effects, offering insights for researchers and professionals involved in drug discovery and development. The benzimidazole scaffold, being a bioisostere of naturally occurring nucleotides, allows these molecules to interact with a wide array of biological targets, leading to diverse pharmacological outcomes including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[1][2][3]
Section 1: Anticancer Mechanisms of Action
The anticancer properties of substituted benzimidazole-2-thiols are a result of their ability to interfere with multiple pathways crucial for tumor growth and survival.[3] Key mechanisms include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of protein kinases.
Inhibition of Tubulin Polymerization
A primary and well-established anticancer mechanism of certain benzimidazole derivatives is their ability to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport.[4] By binding to β-tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[4] This mechanism is pivotal in halting the uncontrolled proliferation of cancer cells.[5]
This protocol outlines a fluorescence-based assay to quantify the inhibitory effect of substituted benzimidazole-2-thiols on tubulin polymerization.[6]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (substituted benzimidazole-2-thiols)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
Pre-warmed 96-well black plates
Procedure:
-
Preparation of Tubulin Reaction Mix: On ice, prepare a reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.
-
Compound Preparation: Prepare 10x stock solutions of the test compounds, positive control, and vehicle control in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add 5 µL of the 10x test compound, positive control, or vehicle control to the designated wells.
-
Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix to initiate polymerization. The final volume will be 50 µL.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase in the presence of the test compound compared to the vehicle control indicates inhibition of tubulin polymerization.
Diagram: Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow of the in vitro tubulin polymerization assay.
Induction of Apoptosis
Substituted benzimidazole-2-thiols can trigger programmed cell death, or apoptosis, in cancer cells through various intrinsic and extrinsic pathways.[7] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c.[8][9] Furthermore, these compounds can induce apoptosis by increasing the levels of reactive oxygen species (ROS), which causes cellular damage and activates cell death signaling.[7]
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential.[10]
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds (substituted benzimidazole-2-thiols)
-
Positive control (e.g., CCCP)
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of the test compounds and controls for a specified duration.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Data Analysis: Quantify the shift from red to green fluorescence. An increase in the green/red fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[11][12]
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds
-
Positive control (e.g., H₂O₂)
-
DCFH-DA solution
-
PBS
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with test compounds as described in the previous protocol.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate them with the DCFH-DA working solution at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells with a fluorescence microscope.
Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an elevation in intracellular ROS levels.
Diagram: Apoptosis Induction Pathway
Caption: Induction of apoptosis by substituted benzimidazole-2-thiols.
Inhibition of Protein Kinases
Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][13][14] By binding to the ATP-binding site of these enzymes, they block the downstream signaling pathways that promote cell proliferation, angiogenesis, and survival.[15]
Section 2: Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of substituted benzimidazole-2-thiols are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[16][17]
Inhibition of Cyclooxygenase (COX) Enzymes
Substituted benzimidazole-2-thiols can inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[18] Some derivatives exhibit selective inhibition of COX-2, which is desirable as it is primarily involved in inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[19]
This protocol outlines a method to determine the inhibitory activity of test compounds against COX-1 and COX-2.[4][20]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds
-
Positive control (e.g., Ibuprofen, Celecoxib)
-
Vehicle control (e.g., DMSO)
-
Detection method (e.g., colorimetric, fluorometric, or LC-MS/MS for prostaglandin quantification)
Procedure:
-
Enzyme Preparation: In a reaction tube, mix the reaction buffer, hematin, and L-epinephrine. Add the COX-1 or COX-2 enzyme and incubate briefly.
-
Inhibitor Incubation: Add the test compound, positive control, or vehicle control to the enzyme solution and pre-incubate at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).
-
Quantification: Quantify the amount of prostaglandin produced using a suitable detection method.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Diagram: Anti-inflammatory Action via COX Inhibition
Caption: Inhibition of prostaglandin synthesis by benzimidazole-2-thiols.
Section 3: Other Key Mechanisms of Action
Antimicrobial Activity
Substituted benzimidazole-2-thiols exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[21] Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes, such as DNA gyrase, which disrupts DNA synthesis and leads to cell death.[22] They can also interfere with cell wall synthesis and disrupt membrane integrity.
Antidiabetic Activity: α-Glucosidase Inhibition
Several benzimidazole-2-thiol derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine.[6][23] By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in managing type 2 diabetes.[24]
This protocol describes a colorimetric assay to measure the inhibition of α-glucosidase.[25]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Positive control (e.g., Acarbose)
-
Sodium carbonate
-
96-well plate and plate reader
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound or control in phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Add the pNPG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Neuroprotective Activity: Acetylcholinesterase Inhibition
Certain derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[26][27] Molecular docking studies have revealed that these compounds can interact with key amino acid residues in the active site of AChE, leading to its inhibition and an increase in acetylcholine levels in the brain.[28][29]
Conclusion
Substituted benzimidazole-2-thiols are a remarkable class of compounds with a wide range of therapeutic applications, owing to their ability to interact with a multitude of biological targets. Their mechanisms of action are multifaceted, spanning from the disruption of fundamental cellular processes like cell division and apoptosis to the specific inhibition of key enzymes involved in inflammation, microbial survival, and metabolic regulation. The in-depth understanding of these mechanisms, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is crucial for the rational design and development of novel, more potent, and selective benzimidazole-2-thiol-based drugs.
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Ali, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44373–44386. [Link]
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Latif, A., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(20), 4785. [Link]
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Tan, T. M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in pharmacology, 13, 982331. [Link]
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Hussain, Z., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(20), 4785. [Link]
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Ferreira, M. L., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 25(21), 5116. [Link]
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Al-Attas, A. S., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Molecules (Basel, Switzerland), 26(21), 6695. [Link]
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El-Gamal, M. I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future medicinal chemistry, 15(22), 1853–1877. [Link]
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Unveiling the Therapeutic Potential of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol: A roadmap for Target Identification and Validation
An In-Depth Technical Guide
Dissemination Level: For Research, Scientific, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The derivative, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, is a relatively under-explored compound with significant therapeutic potential. This guide provides a comprehensive framework for identifying and validating its potential molecular targets. We will delve into the rationale behind selecting putative targets based on the broader family of benzimidazole-2-thiols, and present detailed, field-proven experimental protocols for target validation, from initial in-vitro binding assays to cell-based functional screens. This document is intended to serve as a practical roadmap for researchers aiming to elucidate the mechanism of action and accelerate the clinical development of this promising compound.
Part 1: Introduction to the Therapeutic Landscape of Benzimidazole-2-thiols
Benzimidazoles are a class of heterocyclic aromatic organic compounds. Their structural similarity to purines allows them to readily interact with a variety of biopolymers, making them a cornerstone in drug discovery. The addition of a thiol group at the 2-position and specific substitutions on the benzene ring and nitrogen atom, as seen in this compound, can significantly modulate their biological activity.
While direct studies on this compound are limited, the broader class of benzimidazole-2-thiol derivatives has been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. This suggests that our target compound likely interacts with key proteins involved in these disease pathways.
Part 2: Hypothesized Therapeutic Targets and Rationale
Based on the known activities of structurally related benzimidazole-2-thiols, we can hypothesize several potential therapeutic targets for this compound. This section will explore these putative targets and the scientific reasoning for their selection.
Target Class 1: Kinases in Oncology
Many benzimidazole derivatives are known to be potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
-
Rationale: The ATP-binding pocket of many kinases is a favorable site for interaction with heterocyclic compounds like benzimidazoles. The specific substitutions on our compound of interest may confer selectivity towards certain kinases.
-
Potential Kinase Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Serine/Threonine Kinases: BRAF, MEK, Aurora Kinases.
-
Target Class 2: Enzymes in Infectious Diseases
The antimicrobial and antiviral properties of many benzimidazoles stem from their ability to inhibit essential enzymes in pathogens.
-
Rationale: The thiol group in this compound can act as a key pharmacophore, potentially interacting with metalloenzymes or forming disulfide bonds with cysteine residues in the active sites of pathogen-specific enzymes.
-
Potential Enzymatic Targets:
-
Bacterial Enzymes: DNA gyrase, Dihydrofolate reductase.
-
Viral Enzymes: Reverse transcriptase, Protease.
-
Part 3: Experimental Workflows for Target Validation
This section provides a detailed, step-by-step guide for validating the hypothesized therapeutic targets. The workflow is designed to be a self-validating system, with each step building upon the previous one to provide a comprehensive understanding of the compound's mechanism of action.
Initial Target Binding Assays
The first step is to determine if this compound physically interacts with the hypothesized target proteins.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Experimental Protocol:
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Preparation of Analyte:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the analyte dilutions over the sensor chip surface and monitor the change in the SPR signal.
-
Include a reference flow cell with an immobilized control protein to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: Representative SPR Binding Data
| Target Protein | Analyte Concentration (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
| Kinase A | 0.1 - 10 | 1.5 x 10^5 | 3.2 x 10^-3 | 0.021 |
| Kinase B | 0.1 - 10 | 2.1 x 10^4 | 5.8 x 10^-3 | 0.276 |
| Bacterial Enzyme X | 1 - 100 | 8.9 x 10^3 | 1.2 x 10^-2 | 1.35 |
In-Vitro Functional Assays
Once binding is confirmed, the next step is to assess the functional consequences of this interaction.
This assay measures the ability of the compound to inhibit the enzymatic activity of a target kinase.
Experimental Protocol:
-
Assay Setup:
-
In a 96-well plate, add the target kinase, its specific substrate, and ATP.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
-
Detection:
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of the compound against a target kinase.
Cell-Based Assays
The final step in this initial validation phase is to determine if the compound can exert its effect in a cellular context.
CETSA is a powerful technique to confirm target engagement in living cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Target Protein Detection:
-
Detect the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for confirming target engagement in cells using CETSA.
Part 4: Future Directions and Advanced Studies
Following successful validation of a primary target, further studies are warranted to build a comprehensive profile of this compound.
-
Selectivity Profiling: Screen the compound against a broad panel of kinases or other relevant enzymes to assess its selectivity.
-
Structural Biology: Obtain a co-crystal structure of the compound bound to its target to elucidate the precise binding mode.
-
In Vivo Efficacy Studies: Evaluate the therapeutic efficacy of the compound in relevant animal models of disease.
-
ADME/Tox Studies: Profile the absorption, distribution, metabolism, excretion, and toxicity of the compound.
Part 5: Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The systematic approach outlined in this guide, from hypothesis-driven target selection to rigorous experimental validation, provides a clear and actionable path for researchers to unlock the full potential of this compound. The combination of biophysical, biochemical, and cell-based assays will generate a robust data package to support further preclinical and clinical development.
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Title: Benzimidazole: A-mini review of its synthesis, biological and medicinal applications. Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis and Biological Applications of Benzimidazole Derivatives. Source: Molecules URL: [Link]
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Title: A review on the synthesis and therapeutic potentials of benzimidazole derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel Benzimidazole Derivatives as Potential Antimicrobial Agents. Source: Journal of Chemistry URL: [Link]
An In-Depth Technical Guide to 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol: Properties, Synthesis, and Therapeutic Potential
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, promising derivative: 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. We will explore its core chemical identifiers, delineate a robust synthetic pathway with detailed protocols, and synthesize current research to illuminate its potential applications in drug development, particularly in the fields of ophthalmology and immunology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of novel benzimidazole derivatives.
Part 1: Core Chemical Identifiers and Properties
Precise identification is the foundation of all chemical research. This compound is characterized by a benzimidazole core substituted with a chloro group at the 5-position, an isopropyl group at the 1-position nitrogen, and a thiol group at the 2-position. The thiol group allows the molecule to exist in a thione tautomeric form.
Chemical Structure of this compound
A 2D representation of the title compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | N/A |
| CAS Number | 175276-96-7 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₁ClN₂S | [8] |
| Molecular Weight | 226.73 g/mol | [8] |
| InChI | InChI=1S/C10H11ClN2S/c1-6(2)13-8-4-3-7(11)5-9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14) | PubChem |
| InChIKey | Not explicitly found, derived from structure. | N/A |
| SMILES | CC(C)N1C2=CC=C(C=C2NC1=S)Cl | PubChem |
| Melting Point | 243-245 °C | [8] |
| Form | Solid | [9] |
Part 2: Synthesis and Characterization
Expertise & Rationale: The synthesis of 2-mercaptobenzimidazoles, or their thione tautomers, is a well-established process in organic chemistry. The most direct and reliable method involves the cyclocondensation of a substituted ortho-phenylenediamine with a carbon disulfide equivalent. Our target molecule requires a specific starting material, 4-chloro-N1-isopropylebenzene-1,2-diamine . This precursor is synthesized via nucleophilic aromatic substitution, where 2,5-dichloronitrobenzene is reacted with isopropylamine, followed by reduction of the nitro group.[10][11] The subsequent cyclization with carbon disulfide in a basic medium provides an efficient route to the desired benzimidazole-2-thiol core.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-chloro-N-isopropyl-2-nitroaniline
-
To a sealed pressure vessel, add 2,5-dichloronitrobenzene (1.0 eq) and isopropylamine (1.5 eq).
-
Heat the mixture to 100°C for 4-6 hours with stirring.[10]
-
Causality: The excess isopropylamine acts as both reactant and base to neutralize the HCl byproduct. The sealed vessel and heat are necessary to drive the nucleophilic aromatic substitution reaction.
-
After cooling, add water to the reaction mixture and extract with ethyl acetate. The organic layer contains the desired product.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-chloro-N1-isopropylbenzene-1,2-diamine
-
Dissolve the product from Step 1 (1.0 eq) in ethanol in a round-bottom flask.
-
Add sodium hydroxide solution (20%) and heat the mixture to a gentle boil.[11]
-
Add zinc dust (4.0 eq) portion-wise, maintaining the reflux. The color of the solution will change from deep red/orange to a lighter yellow, indicating the reduction of the nitro group.[11]
-
Self-Validation: The reaction is highly exothermic; careful portion-wise addition of zinc dust is critical to control the reaction rate. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).
-
After the addition is complete, reflux for an additional hour. Filter the hot solution to remove zinc oxide and concentrate the filtrate under reduced pressure. The resulting crude diamine is often used directly in the next step.
Step 3: Synthesis of this compound
-
Dissolve the crude diamine from Step 2 (1.0 eq) and potassium hydroxide (2.0 eq) in ethanol.
-
Add carbon disulfide (CS₂) (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours.[1]
-
Causality: The potassium hydroxide deprotonates the amine and subsequent thiol, facilitating the reaction with carbon disulfide to form a dithiocarbamate intermediate, which then cyclizes to form the benzimidazole-2-thione ring.
-
After cooling, pour the reaction mixture into cold water and acidify with acetic acid to a pH of ~6.
-
The precipitate is collected by filtration, washed with water, and dried. Recrystallization from an ethanol/water mixture yields the purified final product.
Synthesis Workflow Diagram
A flowchart of the three-step synthesis process.
Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence and connectivity of protons, including the characteristic isopropyl methine (septet) and methyl (doublet) signals, and aromatic protons.
-
¹³C NMR: To identify all unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=S (thione) vibrations.
Part 3: Applications in Drug Development and Biological Activity
The benzimidazole core is a versatile pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][12][13] For this compound, its structural features suggest two particularly promising avenues for drug development.
1. Ophthalmic Applications: Potential Glaucoma Treatment
Glaucoma is a leading cause of irreversible blindness, characterized by damage to the optic nerve, often associated with elevated intraocular pressure (IOP).[14]
-
Field-Proven Insights: Research into related benzimidazole derivatives has demonstrated significant IOP-lowering effects.[15] For instance, certain Rho kinase (ROCK) inhibitors based on a benzimidazole scaffold have shown promise in glaucoma management by increasing aqueous humor outflow.[15][16] While the exact mechanism for this specific thiol derivative is not yet elucidated, its structural class is of high interest for glaucoma research.
-
Therapeutic Rationale: A topical agent that can effectively lower IOP without the side effects of current treatments (e.g., prostaglandin analogs or beta-blockers) would be a major advancement in ophthalmology.[16] The lipophilicity imparted by the isopropyl and chloro groups may enhance corneal penetration, a critical factor for topically administered ophthalmic drugs.
2. Immunomodulation: Selective Cannabinoid Receptor 2 (CB2) Agonism
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells and is a key target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[17][18]
-
Mechanistic Insights: CB2 receptor activation initiates intracellular signaling cascades that can modulate cytokine production, inhibit immune cell migration, and reduce inflammation.[19][20] Agonists of the CB2 receptor are being explored for conditions like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[17][21]
-
Authoritative Grounding: Studies on structurally similar chloro-benzoimidazole regioisomers have identified them as selective CB2 receptor agonists.[22] These compounds were shown to induce apoptosis in CB2-expressing cell lines, indicating a functional agonistic effect. The 5-chloro-1-isopropyl substitution pattern of our title compound fits the profile of molecules with potential for selective CB2 binding.
Potential Mechanism of Action as a CB2 Agonist
CB2 agonist binding typically inhibits adenylate cyclase, leading to reduced cAMP and downstream immunomodulatory effects.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related benzimidazole and imidazole compounds can be used to establish a reliable preliminary safety profile.[9]
Trustworthiness: The following protocols are based on established best practices for handling heterocyclic research chemicals and are designed as a self-validating system for ensuring laboratory safety.
Table 2: Recommended Safety and Handling Procedures
| Category | Guideline |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) - Likely |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation. (Based on parent compound)[9] May cause skin irritation. May be harmful if swallowed. |
| Personal Protective Equipment (PPE) | Eyes: Safety glasses with side-shields or goggles (EN166 standard). Hands: Chemically resistant, impervious gloves (e.g., nitrile rubber, EN374 standard). Body: Laboratory coat. |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container. Keep in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |
Conclusion
This compound is a synthetic heterocyclic compound with significant potential as a lead molecule in drug discovery. Its well-defined structure, accessible synthetic route, and promising pharmacological profile—particularly in relation to glaucoma and inflammatory conditions via CB2 receptor modulation—make it a compelling candidate for further preclinical investigation. The data synthesized in this guide provide a robust foundation for researchers to safely handle, characterize, and explore the therapeutic applications of this molecule.
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Dhital, S., et al. (2017). CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold?. Molecular Pharmacology. Available at: [Link]
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Cannabinoid receptor 2. Wikipedia. Available at: [Link]
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Kondeti, S., et al. (2017). Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma. European Journal of Medicinal Chemistry. Available at: [Link]
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Anand, P., et al. (2009). Cannabinoid receptor CB2 localisation and agonist-mediated inhibition of capsaicin responses in human sensory neurons. Pain. Available at: [Link]
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Rossi, F., et al. (2022). The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update. International Journal of Molecular Sciences. Available at: [Link]
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Penumala, M., et al. (2016). Discovery of novel inhibitors for the treatment of glaucoma. Expert Opinion on Drug Discovery. Available at: [Link]
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Nofal, Z. M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
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6-chloro-3-propan-2-yl-1h-benzimidazole-2-thione CAS NO.175276-96-7. LookChem. Available at: [Link]
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available at: [Link]
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Saha, S., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at: [Link]
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Studies on 2-benzimidazolethiol derivatives. II. Synthesis and analgesic effects of 1-[2-(tert-amino)ethyl]-2-(arylthio)benzimidazole. (1965). Yakugaku Zasshi. Available at: [Link]
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Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models. (2020). Penn Medicine. Available at: [Link]
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1-PHENYL-1H-BENZOIMIDAZOLE [2622-60-8]. Chemsigma. Available at: [Link]
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Innovative drug candidates for the treatment of glaucoma. (2021). Investigative Ophthalmology & Visual Science. Available at: [Link]
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N-(4-chloro-1,3-oxazol-5-yl)-N-isopropyl-N-phenylamine. Chemical Synthesis Database. Available at: [Link]
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N-(2-CHLORO-5-NITROPHENYL)CYCLOPROPYLFORMAMIDE [321532-92-7]. Chemsigma. Available at: [Link]
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2-chloro-6-isopropyl-1H-benzo[d]imidazole [1374771-55-7]. Chemsigma. Available at: [Link]
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5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. PubChem. Available at: [Link]
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Synthesis of 4-chloro-N-isopropyl-2-nitroaniline. PrepChem.com. Available at: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Abstract
This document provides an in-depth technical guide on the safety, handling, and toxicological profile of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol (CAS No. 175276-96-7). As a specialized heterocyclic compound utilized in research and development, particularly in medicinal chemistry and material science, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide synthesizes available data and extrapolates best practices from structurally analogous compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals. The protocols herein are designed to establish a self-validating system of safety, emphasizing the causality behind each procedural recommendation.
Compound Identification and Physicochemical Properties
This compound is a substituted benzimidazole derivative. The core structure, featuring a chlorinated benzene ring fused to an imidazole with isopropyl and thiol functional groups, dictates its reactivity, stability, and toxicological profile. The thiol group, in particular, suggests a potential for stench and specific reactivity pathways that require careful management.
Chemical Identity
-
IUPAC Name: 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione
-
Synonyms: 6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione, 5-Chloro-1-isopropyl-2-mercaptobenzimidazole[1]
-
CAS Number: 175276-96-7[1]
-
Molecular Formula: C₁₀H₁₁ClN₂S
-
Molecular Weight: 226.73 g/mol [2]
Physicochemical Data
The following table summarizes the known physical and chemical properties of the compound. This data is critical for designing appropriate storage conditions, anticipating its behavior in various experimental setups, and planning emergency responses.
| Property | Value | Source |
| Melting Point | 243-245°C | [1] |
| Boiling Point | 319.6°C at 760 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| Flash Point | 147.1°C | [1] |
| Appearance | Solid (Form may vary) | |
| Vapor Pressure | 0.000336 mmHg at 25°C | [1] |
Hazard Identification and Classification
A specific, officially registered Safety Data Sheet (SDS) for this compound is not broadly available. Therefore, the hazard profile has been expertly assessed based on data from structurally similar compounds, such as 5-Chlorobenzoxazole-2-thiol and 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol.[3][4] This approach is standard practice in chemical safety for managing novel or sparsely documented research chemicals.
Anticipated GHS Classification:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[3][4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]
-
Serious Eye Damage/Irritation: Category 2 (Causes serious eye irritation)[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][4]
GHS Pictograms:
Signal Word: Warning
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Safe Handling, Storage, and Exposure Control
The causality for these protocols is rooted in the compound's anticipated irritant nature, potential for dust formation, and chemical stability.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: Always handle this compound in a certified chemical fume hood to control inhalation exposure to dust or potential vapors.[3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[4]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure: inhalation, dermal contact, and eye contact. The following diagram outlines the decision-making process for appropriate PPE selection.
Methodology for Spill Cleanup:
-
Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert colleagues and the lab supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Don the appropriate PPE as outlined in section 3.2, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal. [4]5. Disposal: All contaminated materials (absorbent, gloves, etc.) must be collected in a sealed container and disposed of as hazardous waste according to institutional and local regulations. [3]
Toxicological and Disposal Considerations
Toxicological Profile
No specific toxicological studies have been published for this compound. The toxicological assessment is based on its classification as an irritant and acutely toxic compound by analogy.
-
Acute Effects: Expected to be harmful if swallowed. Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation. [3][4]* Chronic Effects: No information is available. Long-term exposure to related chlorinated heterocyclic compounds should be avoided.
-
Carcinogenicity/Mutagenicity: No data is available to classify the compound regarding its carcinogenic or mutagenic properties.
Disposal Considerations
Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.
-
Waste Disposal: Dispose of this compound and its container at an approved waste disposal plant. [3]Do not allow it to enter drains or the environment.
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.
References
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Methodological & Application
Synthesis protocol for 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
An Application Note and Detailed Protocol for the Synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Authored by a Senior Application Scientist
This document provides a comprehensive, in-depth guide for the synthesis of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol is designed for practical application in a laboratory setting by researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzimidazole-2-thiols
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The benzimidazole scaffold is a bioisostere of purine, allowing it to interact with various biological targets. The introduction of a thiol group at the 2-position, along with specific substitutions on the benzene ring and nitrogen atom, gives rise to a class of compounds known as benzimidazole-2-thiols (or their tautomeric thione form), which exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The target molecule, this compound, incorporates a chlorine atom for enhanced lipophilicity and an isopropyl group which can influence steric and electronic properties, making it a valuable candidate for biological screening.
This protocol outlines a reliable multi-step synthesis, beginning with the preparation of a key intermediate, and culminating in the formation of the target compound. Each step is explained with a rationale for the chosen reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthesis Workflow
The synthesis is a three-step process starting from the commercially available 4-chloro-N-isopropylaniline. The workflow involves an electrophilic aromatic substitution (nitration), followed by a reduction, and finally a cyclization reaction to form the heterocyclic core.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of Precursors
Step 1a: Preparation of 4-chloro-N-isopropylaniline (Starting Material)
While 4-chloro-N-isopropylaniline can be sourced commercially, this section details its synthesis for completeness. The N-alkylation of 4-chloroaniline is a standard procedure that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
-
Reaction: 4-chloroaniline + 2-bromopropane → 4-chloro-N-isopropylaniline
-
Rationale: The nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane. A base is used to neutralize the HBr formed during the reaction.[4]
Step 1b: Synthesis of 4-chloro-N-isopropyl-2-nitroaniline
This step involves the nitration of the substituted aniline. The isopropylamino group is an activating ortho-, para-director. Since the para position is blocked by the chlorine atom, nitration is directed to the ortho position.
-
Reaction: 4-chloro-N-isopropylaniline + HNO₃/H₂SO₄ → 4-chloro-N-isopropyl-2-nitroaniline
-
Causality: A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration.
Step 1c: Synthesis of 4-chloro-N¹-isopropylbenzene-1,2-diamine
The nitro group introduced in the previous step is reduced to an amino group to yield the required ortho-phenylenediamine derivative. A common and effective method for this transformation is the use of a metal in an acidic medium.[5]
-
Reaction: 4-chloro-N-isopropyl-2-nitroaniline + Zn/HCl → 4-chloro-N¹-isopropylbenzene-1,2-diamine
-
Rationale: Zinc metal acts as a reducing agent in the presence of hydrochloric acid, efficiently converting the nitro group to an amine.[5]
Part 2: Synthesis of this compound
This final step is the cornerstone of the synthesis, involving the formation of the benzimidazole ring. The reaction of an ortho-phenylenediamine with carbon disulfide is a well-established method for preparing 2-mercaptobenzimidazoles.[2][3][6][7]
Caption: Simplified mechanism for benzimidazole-2-thiol formation.
-
Reaction: 4-chloro-N¹-isopropylbenzene-1,2-diamine + CS₂ → this compound
-
Mechanism Insight: The reaction proceeds via the initial nucleophilic attack of one of the amino groups on the carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization with the second amino group, followed by the elimination of hydrogen sulfide, to yield the final product.[8][9] The product exists in tautomeric equilibrium between the thiol and thione forms.[6]
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 4-chloro-N-isopropylaniline | >98% | Commercial |
| Nitric Acid (fuming) | >90% | Standard Lab Grade |
| Sulfuric Acid (concentrated) | 98% | Standard Lab Grade |
| Zinc powder | - | Standard Lab Grade |
| Hydrochloric Acid (concentrated) | 37% | Standard Lab Grade |
| Carbon Disulfide | >99% | Standard Lab Grade |
| Potassium Hydroxide | >85% | Standard Lab Grade |
| Ethanol (95%) | - | Standard Lab Grade |
| Ethyl Acetate | HPLC Grade | Standard Lab Grade |
| Acetic Acid (glacial) | >99% | Standard Lab Grade |
Protocol 1: Synthesis of 4-chloro-N-isopropyl-2-nitroaniline
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding 3 mL of fuming nitric acid to 7 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add 5.0 g of 4-chloro-N-isopropylaniline to the cooled sulfuric acid in the reaction flask, ensuring the temperature does not exceed 10 °C.
-
Once the aniline is fully dissolved, add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.
-
The yellow solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Protocol 2: Synthesis of 4-chloro-N¹-isopropylbenzene-1,2-diamine
-
To a solution of 4-chloro-N-isopropyl-2-nitroaniline (4.0 g) in 50 mL of ethanol, add 6.0 g of zinc powder.[5]
-
Heat the mixture to a gentle reflux.
-
Add 20 mL of concentrated hydrochloric acid portion-wise, controlling the exothermic reaction.[5]
-
After the addition is complete, continue refluxing for 2 hours.
-
Cool the reaction mixture and filter to remove excess zinc.
-
Neutralize the filtrate with aqueous ammonia and extract the product with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the diamine.[5]
Protocol 3: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve 3.0 g of 4-chloro-N¹-isopropylbenzene-1,2-diamine in 75 mL of 95% ethanol.
-
Add a solution of 1.1 g of potassium hydroxide in 10 mL of water.[2][3][7]
-
Heat the mixture under reflux for 4 hours.[2]
-
After reflux, add 0.5 g of activated charcoal and continue to heat at reflux for 10 minutes.[2][7]
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add 75 mL of warm water.[10]
-
Acidify the solution with dilute acetic acid with stirring until precipitation is complete.[2][10]
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure product.[10]
Characterization and Validation
The synthesized compounds should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To check for purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle concentrated acids and carbon disulfide with extreme care. Carbon disulfide is highly flammable and toxic.
-
The nitration reaction is highly exothermic and requires careful temperature control.
References
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Taylor & Francis Online. (n.d.). Synthesis of N-Substituted Benzimidazole-2-thiones. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]
-
Bouzroura, S., et al. (n.d.). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptobenzimidazole. Retrieved from [Link]
- Ahamed, M. R. (2014). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 17(2), 77-85.
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PMC - PubMed Central. (n.d.). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Benzimidazole-2-thione | Acetyl Piperazine Derivatives | Molecular Docking | ADME Studies | In Vivo Antiinflammatory Activity. Retrieved from [Link]
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International Journal of Pharmacy & Therapeutics. (n.d.). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The proposed mechanism for synthesis of 5‐subtituted benzimidazol‐2‐thione via 2 steps. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]
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Application Notes & Protocols for 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol in Medicinal Chemistry
Introduction: The Benzimidazole-2-thiol Scaffold as a Privileged Structure
The benzimidazole ring system, an isomeric form of purine, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The 2-thiol substituted benzimidazoles are particularly noteworthy. The thiol group at the C2 position serves as a versatile synthetic handle, allowing for the facile generation of extensive compound libraries through S-alkylation and other modifications, making it an ideal scaffold for drug discovery campaigns.[1][5]
This guide focuses on a specific, highly functionalized derivative: 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol . The strategic placement of substituents on the core benzimidazole-2-thiol scaffold—a chloro group at the 5-position and an isopropyl group at the N1 position—is critical for modulating its physicochemical properties and biological activity.
-
5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic environment of the benzimidazole ring, impacting pKa, metabolic stability, and ligand-receptor interactions. Its presence has been shown to be important for biological activity in several contexts.[6]
-
1-Isopropyl Substituent: This bulky, lipophilic group can enhance membrane permeability and provide steric hindrance that may improve metabolic stability or confer selectivity for specific biological targets.
-
2-Thiol Group: This group exists in a tautomeric equilibrium with its thione form.[1] It is nucleophilic and readily undergoes reactions, providing a crucial attachment point for various side chains to explore structure-activity relationships (SAR).
This document provides a detailed overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for researchers engaged in the exploration of this compound and its analogs.
PART 1: Synthesis and Chemical Characterization
Protocol 1: Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one (Precursor)
This protocol is adapted from the synthesis of similar benzimidazol-2-ones.[7] It involves the condensation of 2-amino-4-chloro-N-isopropylaniline with urea.
Materials:
-
2-amino-4-chloro-N-isopropylaniline
-
Urea
-
Ethyl acetate
-
Dilute Hydrochloric Acid (1M HCl)
-
Aqueous Sodium Hydroxide solution (1M NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropyl alcohol
-
Acetonitrile
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine 2-amino-4-chloro-N-isopropylaniline (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask.
-
Heat the mixture with stirring at 160 °C for 3.5 to 4 hours. The reaction mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the flask and break up the solid. Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers. Wash sequentially with 1M HCl, 1M NaOH, and finally with saturated brine.
-
Dry the ethyl acetate layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a minimal amount of hot isopropyl alcohol to induce crystallization.
-
Collect the crystals by filtration and recrystallize from acetonitrile to yield pure 5-chloro-1-isopropylbenzimidazol-2-one.[7]
Protocol 2: Thionation to this compound
The conversion of the carbonyl group of the benzimidazol-2-one to a thiocarbonyl is a standard procedure, often accomplished using Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).
Materials:
-
5-chloro-1-isopropylbenzimidazol-2-one
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Xylene
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
In a flame-dried, N₂-purged round-bottom flask, dissolve the 5-chloro-1-isopropylbenzimidazol-2-one (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-0.6 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the target compound, this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
PART 2: Applications in Medicinal Chemistry & Key Biological Activities
The this compound scaffold is a promising starting point for developing agents against a range of diseases. Its derivatives have shown potential in several key therapeutic areas.
Antibacterial: Targeting Quorum Sensing in Pseudomonas aeruginosa
Chronic infections by the opportunistic pathogen Pseudomonas aeruginosa are notoriously difficult to treat due to antibiotic resistance and biofilm formation. This bacterium uses a cell-to-cell communication system called quorum sensing (QS) to control the expression of virulence factors and biofilm maturation. The pqs system is a key component of this network, regulated by the transcriptional regulator PqsR. Disrupting this system offers an attractive anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal antibiotics.
A study identified a derivative of our core scaffold, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile , as a potent antagonist of the PqsR receptor.[6] This compound demonstrated low submicromolar inhibition of the PqsR-controlled transcriptional reporter in P. aeruginosa.[6] The study highlighted that the chlorine atom at the 6-position (regioisomeric to our 5-chloro title compound) was crucial for biological activity.[6] This strongly suggests that this compound is an excellent starting point for synthesizing novel PqsR inhibitors.
Caption: Inhibition of the PqsR quorum sensing pathway.
This protocol describes a method to screen compounds for PqsR antagonist activity using a P. aeruginosa strain carrying a PpqsA-lux transcriptional reporter fusion.
Materials:
-
P. aeruginosa PAO1-L strain containing the PpqsA-lux reporter plasmid.
-
Luria-Bertani (LB) broth.
-
96-well microtiter plates (black, clear bottom).
-
Test compounds (dissolved in DMSO).
-
Luminometer and a microplate reader for optical density (OD₆₀₀).
Procedure:
-
Grow the P. aeruginosa reporter strain overnight in LB broth at 37 °C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh LB broth.
-
In a 96-well plate, add 198 µL of the diluted bacterial culture to each well.
-
Add 2 µL of the test compound solution (from a stock in DMSO) to achieve the desired final concentration. Include a DMSO-only vehicle control.
-
Incubate the plate at 37 °C with shaking for 16-18 hours.
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Measure the luminescence (in Relative Light Units, RLU) using a luminometer.
-
Calculate the specific activity by dividing the RLU by the OD₆₀₀ (RLU/OD₆₀₀).
-
Determine the percent inhibition relative to the vehicle control. Plot the data to calculate the IC₅₀ value.
Anticancer Activity
Benzimidazole derivatives are well-established as potent anticancer agents, acting through various mechanisms.[3][8][9]
-
Tubulin Polymerization Inhibition: A primary mechanism for many benzimidazole-based drugs (e.g., albendazole) is the disruption of microtubule formation by binding to tubulin. This arrests the cell cycle and induces apoptosis.[10] The planar benzimidazole core is well-suited for interaction with the colchicine-binding site on tubulin.
-
Kinase Inhibition: Substituted benzimidazoles have been developed as inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[11] For example, indole-carboxamide derivatives bearing a benzimidazole moiety have shown potent inhibitory activity against both wild-type and mutant EGFR.[11]
-
Targeting Dihydrofolate Reductase (DHFR): Molecular docking studies have predicted that some N-substituted 6-chloro-1H-benzimidazole derivatives may target DHFR, an enzyme crucial for nucleotide synthesis, thereby exerting both antimicrobial and anticancer effects.[3]
Given these precedents, this compound serves as a valuable scaffold for developing novel anticancer agents. The C2-thiol position can be functionalized with moieties known to interact with these targets.
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HCC1937 - breast).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Antiviral and Antimicrobial Potential
The benzimidazole scaffold is a privileged structure for developing broad-spectrum antimicrobial and antiviral agents.[2][12]
-
Antiviral: Derivatives have shown activity against a wide panel of RNA and DNA viruses, including Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Human Cytomegalovirus (HCMV).[13][14] The mechanism often involves the inhibition of viral enzymes or interference with viral entry/replication.
-
Antibacterial/Antifungal: Beyond specialized targets like PqsR, benzimidazole-2-thiols exhibit broad antibacterial and antifungal activity.[2][15] The mechanism is often attributed to the inhibition of essential enzymes involved in DNA replication or cell wall synthesis.[10]
| Compound Class/Derivative | Target/Activity | Potency (IC₅₀ / MIC) | Reference |
| 6-Chloro-1-isopropyl-benzimidazole analog | PqsR Antagonist (P. aeruginosa) | Low submicromolar | [6] |
| 5-Hydrosulfonyl-benzimidazol-2-one analog | Anticancer (HCC1937 cells) | IC₅₀ = 2.6 µM | [8] |
| 5-Chloro-indole-benzimidazole hybrid | EGFR Kinase Inhibitor | IC₅₀ = 93 ± 6 nM | [11] |
| 2-Benzylbenzimidazole derivatives | Antiviral (CVB-5) | EC₅₀ = 9-17 µM | [13] |
| 5-Arylideneamino-benzimidazole-2-thiols | α-Glucosidase Inhibitor | IC₅₀ = 0.64 ± 0.05 µM | [16] |
| Indolyl-benzo[d]imidazoles | Antibacterial (MRSA) | MIC < 1 µg/mL | [15] |
PART 3: Structure-Activity Relationship (SAR) and Future Directions
The available literature provides valuable insights into the SAR of this scaffold, guiding future drug design efforts.
-
The C2-Thiol Handle: This position is ideal for introducing diversity. Alkylation with various electrophiles can probe different pockets of a target binding site. The thiol can also be oxidized to sulfoxides or sulfones to alter electronic properties and hydrogen bonding capacity.
-
The N1-Isopropyl Group: This group appears to be beneficial for potency in some cases, likely by providing favorable hydrophobic interactions within the target protein.[6] Exploring other alkyl or cycloalkyl groups at this position could further optimize activity.
-
The 5-Chloro Group: Halogen atoms are known to participate in halogen bonding and can significantly enhance binding affinity. The position of the chlorine (C5 vs. C6) can influence regio-selectivity and potency.[6] Exploring other halogens (Br, F) or small electron-withdrawing groups (CN, CF₃) at this position is a logical next step.
Future work should focus on:
-
Library Synthesis: Systematically derivatize the C2-thiol position with a diverse range of alkyl, aryl, and heterocyclic moieties.
-
Target-Based Screening: Screen the synthesized library against specific, high-value targets identified from the literature, such as PqsR, tubulin, and viral proteases/polymerases.
-
Computational Modeling: Use molecular docking and dynamics simulations to rationalize the observed SAR and guide the design of next-generation inhibitors with improved potency and selectivity.[3][17]
-
ADMET Profiling: Evaluate promising lead compounds for their absorption, distribution, metabolism, excretion, and toxicity properties to assess their drug-likeness.
The this compound scaffold represents a highly promising and versatile starting point for the discovery of novel therapeutic agents across multiple disease areas.
References
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Structural modification of benzimidazole-2-thiol as active medicinal agents. (n.d.). Wiley. [Link]
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Mumtaz, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules. [Link]
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Taran, A. S., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
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El-Ashry, E. S. H., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]
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Arellano-Garcia, J. J., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. [Link]
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Abdel-Wahab, H., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]
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El-Ashry, E. S. H., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]
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Zhu, J., et al. (2015). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules. [Link]
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Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one. (n.d.). PrepChem.com. [Link]
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Narayana, U., et al. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate. [Link]
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The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2022). Research Results in Pharmacology. [Link]
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Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry. [Link]
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Tudor, R., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Mini-Reviews in Medicinal Chemistry. [Link]
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Ansari, M. F., & Ahmad, I. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal. [Link]
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El-Debss, T. M. A., et al. (2015). Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. Current Topics in Medicinal Chemistry. [Link]
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Townsend, L. B., et al. (1997). Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry. [Link]
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Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advance Research in Science and Engineering. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2022). RSC Advances. [Link]
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Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Catalysts. [Link]
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5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. (n.d.). PubChem. [Link]
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Al-Ostath, R. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]
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Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. [Link]
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Zherebker, A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences. [Link]
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Sedić, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]
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Shah, P. J., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Applied Pharmaceutical Science. [Link]
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Analytical methods for the characterization of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
An Application Guide: Comprehensive Analytical Characterization of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (C₁₀H₁₁ClN₂S), a key heterocyclic compound with potential applications in pharmaceutical development and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, step-by-step procedures for chromatographic purity assessment, structural elucidation, and spectroscopic fingerprinting. By integrating High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, this guide establishes a self-validating analytical workflow to ensure the identity, purity, and structural integrity of the target compound, adhering to rigorous scientific standards.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific derivative, this compound, incorporates functionalities—a halogen, an alkyl group, and a thiol moiety—that can significantly influence its physicochemical and biological properties. Accurate and comprehensive characterization is therefore a non-negotiable prerequisite for any further investigation, be it for mechanistic studies, formulation development, or regulatory submission. This document details the critical analytical techniques required for this purpose, explaining not just the "how" but the fundamental scientific "why" behind each methodological choice.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClN₂S | - |
| Molecular Weight | 226.73 g/mol | - |
| CAS Number | 175276-96-7 | [2] |
| Canonical SMILES | CC(C)N1C2=CC(=C(C=C2)Cl)N=C1S | - |
| Appearance | Expected to be a solid |
Chromatographic Analysis: Purity and Quantification
The primary goal of chromatographic analysis is to separate the compound of interest from any impurities, starting materials, or by-products and to quantify its concentration accurately.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of moderately polar aromatic compounds like our target molecule. The non-polar stationary phase (C18) provides optimal retention through hydrophobic interactions with the benzimidazole core and the isopropyl group. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. The addition of a small amount of acid (e.g., orthophosphoric or formic acid) is crucial; it protonates the basic nitrogen atoms in the imidazole ring, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[3][4] UV detection is highly effective due to the strong chromophoric nature of the benzimidazole ring system.[5][6]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh 10 mg of the compound and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.05% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 20% A / 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
Data Analysis:
-
Integrate the area of the main peak. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve should be prepared using certified reference standards. The method's linearity is confirmed if the correlation coefficient (r²) is ≥ 0.999.[5]
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Structural Elucidation: Confirming Molecular Identity
While chromatography indicates purity, it does not confirm the chemical structure. Spectroscopic methods are required for unambiguous structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is an indispensable tool for confirming the elemental composition of a molecule.[7] By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), it provides irrefutable evidence of the molecular formula. Electrospray ionization (ESI) is the preferred technique for this class of compounds as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[1][8]
Experimental Protocol: HRMS
-
Sample Preparation:
-
Use the stock solution prepared for HPLC analysis (1 mg/mL).
-
Dilute this solution to approximately 5-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.[7]
-
-
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI, Positive |
| Infusion Rate | 5-10 µL/min |
| Mass Range | 50 - 500 m/z |
| Data Acquisition | High-Resolution Mode (>10,000 FWHM) |
-
Data Analysis:
-
Compare the experimentally measured m/z of the most abundant ion with the theoretical m/z calculated for the protonated molecule (C₁₀H₁₂ClN₂S⁺). The mass difference should be less than 5 ppm.
-
The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak, providing further structural confirmation.
-
| Ion Species | Theoretical m/z |
| [M+H]⁺ (with ³⁵Cl) | 227.0464 |
| [M+H]⁺ (with ³⁷Cl) | 229.0435 |
Visualization: HRMS Workflow
Caption: Workflow for HRMS structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.[9] For this compound, ¹H NMR is expected to show distinct signals for the isopropyl group (a doublet for the methyls and a septet for the CH) and the three protons on the aromatic ring.[10] The chemical shifts and splitting patterns of these aromatic protons are diagnostic of the substitution pattern.
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
DMSO-d₆ is often a good choice for benzimidazoles as it can solubilize the compound and allows for the observation of exchangeable protons like N-H (if tautomerism occurs, though less likely with N-alkylation).
-
-
Instrumentation and Acquisition:
-
Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if assignments are ambiguous.
-
-
Predicted Spectral Data:
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Isopropyl-CH₃ | ~1.5 - 1.7 | Doublet (d) | 6H | 2 x CH₃ |
| Isopropyl-CH | ~4.5 - 5.0 | Septet (sept) | 1H | CH |
| Aromatic-H | ~7.1 - 7.3 | Doublet (d) | 1H | H-6 |
| Aromatic-H | ~7.5 - 7.7 | Doublet (d) | 1H | H-7 |
| Aromatic-H | ~7.6 - 7.8 | Singlet (s) | 1H | H-4 |
| Thiol-SH | ~12.5 - 13.5 | Broad Singlet | 1H | SH (Thione form) |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Isopropyl-CH₃ | ~20 - 23 | 2 x CH₃ |
| Isopropyl-CH | ~48 - 52 | CH |
| Aromatic C-H | ~110 - 125 | C-4, C-6, C-7 |
| Aromatic Quaternary C | ~125 - 140 | C-3a, C-5, C-7a |
| Thione C=S | ~165 - 175 | C-2 |
Visualization: NMR Workflow
Caption: Workflow for NMR structural elucidation.
Spectroscopic Fingerprinting
These methods provide a unique spectral "fingerprint" for the molecule, which is invaluable for identification and quality control.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[14][15] For 2-mercaptobenzimidazoles, a key feature is the thiol-thione tautomerism. In the solid state, the thione form (C=S) is generally predominant. The IR spectrum will thus be characterized by the absence of a sharp S-H stretch (around 2550 cm⁻¹) and the presence of a strong N-H stretch (from the imidazole ring) and a C=S stretch.[9][16]
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Use Attenuated Total Reflectance (ATR) for rapid, direct analysis of the solid powder. No sample preparation is needed.
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic (Isopropyl) C-H Stretch |
| ~1620 | Medium | C=N Stretch (Imidazole) |
| ~1500, ~1450 | Strong | Aromatic C=C Bending |
| ~1250 - 1050 | Strong | C=S Stretch (Thione) |
| ~820 | Strong | C-Cl Stretch |
Visualization: FT-IR Workflow
Caption: Workflow for FT-IR fingerprinting analysis.
Conclusion
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available at: [Link]
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Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. Available at: [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2018). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 159, 295-301. Available at: [Link]
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Grodzicka, A., et al. (2016). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 39(12), 576-581. Available at: [Link]
-
El-Kashef, H. S., et al. (2001). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 20(1), 61-70. Available at: [Link]
-
Supplementary Information for various benzimidazole derivatives. Royal Society of Chemistry. Available at: [Link]
-
NIST. (n.d.). 2-Benzimidazolethiol. NIST WebBook. Available at: [Link]
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Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8201. Available at: [Link]
-
Arjunan, V., et al. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 951-965. Available at: [Link]
-
Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. The Chemical Record. Available at: [Link]
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El Menyiy, N., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(14), 5396. Available at: [Link]
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ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. Available at: [Link]
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Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. Available at: [Link]
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Patel, H. R., et al. (2015). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering, 4(1). Available at: [Link]
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Taran, A. S., et al. (2020). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 6(2), 57-69. Available at: [Link]
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Patel, D. R., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(11), 1-13. Available at: [Link]
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Navarrete-Vázquez, G., et al. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 29(10), 2326. Available at: [Link]
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Supplementary Information for Ruthenium(ii) catalyzed N-alkylation of amines and sulfonamides using alcohols and tandem C–C coupling. The Royal Society of Chemistry. Available at: [Link]
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Application Notes and Protocols for Testing the Biological Activity of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring.[1][2] This privileged scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing for favorable interactions with various biopolymers.[2][3] Consequently, benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties.[1][2][4] The versatility of this core structure has led to the development of numerous clinically significant drugs and continues to be a focal point for the discovery of novel therapeutic agents.[3][5]
This guide provides a comprehensive framework for the experimental design and execution of protocols to evaluate the biological activities of novel benzimidazole derivatives. It is structured to guide researchers through a logical progression of assays, from initial screening to more in-depth mechanistic and in vivo studies.
Section 1: Foundational Physicochemical and In Vitro Screening
A systematic evaluation of any new chemical entity begins with a foundational understanding of its properties and broad biological effects. This initial phase is crucial for identifying promising lead compounds for further development.
Physicochemical Characterization (Recommended but not detailed here)
Before biological testing, it is essential to characterize the physicochemical properties of the synthesized benzimidazole derivatives. This includes determining solubility, purity (typically by HPLC and NMR), and stability. These parameters are critical for ensuring the reliability and reproducibility of biological assay results.
Initial Cytotoxicity Assessment: The Gateway to Biological Activity
The first step in evaluating the biological potential of a compound is to determine its effect on cell viability. This provides a general indication of its cytotoxic or cytostatic potential and helps in determining the appropriate concentration range for subsequent, more specific assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[6][8]
Experimental Workflow:
Caption: General workflow for MTT and XTT cell viability assays.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8][9]
-
Compound Treatment: Treat the cells with a range of concentrations of the benzimidazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[6][9] Then, add a solubilizing agent to dissolve the crystals.[6][8]
-
XTT: Add the XTT reagent (pre-mixed with an electron coupling agent) and incubate for 2-4 hours.[8] No solubilization step is required.[6]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | 15.2 |
| Derivative B | A549 | 48 | 8.7 |
| Derivative C | HCT-116 | 48 | 22.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.5 |
Table 1: Example of IC50 data for benzimidazole derivatives against various cancer cell lines.
Section 2: Elucidating the Mechanism of Action (MOA)
Once a benzimidazole derivative has demonstrated significant biological activity in initial screens, the next critical step is to investigate its mechanism of action.[10] This provides invaluable insight into the compound's cellular targets and pathways.
Anticancer MOA Investigation
Many benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, DNA interaction, and modulation of key signaling pathways.[11][12][13]
Several benzimidazole compounds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division.[11][14][15]
Principle: This cell-free assay measures the change in turbidity (light scattering) as purified tubulin polymerizes into microtubules. Inhibitors of this process will prevent the increase in turbidity.
Experimental Workflow:
Caption: Workflow for in vitro tubulin polymerization assay.
Detailed Steps:
-
Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the benzimidazole derivative at various concentrations.[16]
-
Controls: Include a negative control (vehicle), a positive control for inhibition (e.g., nocodazole), and a positive control for polymerization (e.g., paclitaxel).[16]
-
Monitoring: Monitor the increase in absorbance at 340 nm over time.[16]
-
Data Analysis: Compare the polymerization curves of the treated samples to the controls. A reduction in the rate and extent of polymerization indicates inhibitory activity.[16]
Some benzimidazole derivatives can interact with DNA, either through intercalation or groove binding, which can disrupt DNA replication and transcription.[11][17]
Principle: Various biophysical techniques can be employed to assess the interaction between a small molecule and DNA. UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly used methods.
Detailed Steps (UV-Visible Titration):
-
Preparation: Prepare a solution of DNA (e.g., calf thymus DNA) of known concentration in a suitable buffer.
-
Titration: Keep the concentration of DNA constant while incrementally adding the benzimidazole derivative.
-
Measurement: Record the UV-Visible absorption spectrum after each addition.
-
Analysis: Analyze the changes in the absorption spectrum of the benzimidazole derivative upon binding to DNA. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) are indicative of intercalative binding.[18][19]
Antimicrobial MOA Investigation
Benzimidazole derivatives have shown broad-spectrum antimicrobial activity.[1][4] The initial step in evaluating this is to determine the minimum inhibitory concentration (MIC).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
Detailed Steps:
-
Preparation: Prepare a two-fold serial dilution of the benzimidazole derivatives in a 96-well microtiter plate containing appropriate broth medium.[21]
-
Inoculation: Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.[22]
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included.[23]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative D | 8 | 16 | 32 |
| Derivative E | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 2: Example of MIC data for benzimidazole derivatives against various microbial strains.
Section 3: In Vivo Evaluation
Promising candidates identified from in vitro studies should be further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicology.[24][25] All animal studies must adhere to strict ethical guidelines and be approved by an Institutional Animal Care and Use Committee (IACUC).[26][27]
Anticancer Efficacy in Xenograft Models
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the benzimidazole derivative on tumor growth is then evaluated.[28]
Experimental Workflow:
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Strategic Derivatization of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol: A Practical Guide for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Introduction: The Benzimidazole Scaffold and the Strategic Starting Point
In the landscape of medicinal chemistry, the benzimidazole nucleus is considered a "privileged scaffold."[1][2] This bicyclic aromatic heterocycle, an isostere of naturally occurring purines, serves as the core of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Among its many variations, the 2-mercaptobenzimidazole (or its tautomeric form, benzimidazole-2-thione) offers a particularly versatile platform for chemical modification.[4]
This guide focuses on a specific, strategically designed starting molecule: 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol . Each substituent on this core has been chosen to facilitate a focused and efficient exploration of the chemical space for structure-activity relationship (SAR) studies:
-
The Benzimidazole Core: Provides the fundamental pharmacophore known for its interaction with various biological targets.
-
The 2-Thiol Group: This is the primary handle for derivatization. Its nucleophilic character allows for a wide array of modifications, primarily through S-alkylation, to probe interactions within a target's binding pocket.[4]
-
The 5-Chloro Group: This electron-withdrawing group modulates the electronic properties of the aromatic system and can serve as a key interaction point (e.g., halogen bonding) or a potential site for later-stage modification. Its position at C5 is known to significantly influence biological activity.[3]
-
The N1-Isopropyl Group: This bulky alkyl group serves a critical strategic purpose. It blocks one of the two nitrogen atoms, preventing the formation of regioisomeric mixtures during subsequent N-alkylation reactions and directing all such modifications to the N3 position.[5] This simplifies synthesis and ensures that any observed activity changes can be unambiguously attributed to modification at a single, known position.
This document provides a detailed guide for researchers, outlining key derivatization strategies, step-by-step protocols, and the scientific rationale behind these experimental choices to accelerate the drug discovery process.
Core Chemistry: Tautomerism and Key Reactive Sites
The this compound core exists in a tautomeric equilibrium between the thiol and thione forms. While it predominantly exists as the thione in the solid state, the thiol form is reactive in solution, particularly upon deprotonation.[6] This duality governs its reactivity. For SAR studies, we can exploit two primary reactive sites.
Caption: Key reactive sites on the core scaffold.
Derivatization Strategy 1: S-Alkylation for Probing the Binding Pocket
The most direct and informative initial derivatization strategy is the alkylation or arylation of the sulfur atom. This modification extends a vector directly from the core into what is often the primary binding site of a target protein. By varying the nature of the appended group (R'), a chemist can systematically probe for steric tolerance, lipophilic pockets, and potential hydrogen bonding or π-stacking interactions.
Protocol 1: General Procedure for S-Alkylation
This protocol describes the reaction of the thiol with an electrophile (e.g., alkyl halide, benzyl halide) under basic conditions.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone, 5-10 mL per mmol), add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.
-
Electrophile Addition: Add the desired alkylating or benzylating agent (R'-X, where X = Cl, Br, I; 1.1 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into cold water (50 mL). A precipitate will often form.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientist's Notes: Causality Behind Experimental Choices
Choice of Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base sufficient for deprotonating the thiol. For less reactive alkylating agents or to accelerate the reaction, a stronger base like sodium hydride (NaH) can be used, but this requires anhydrous conditions and greater care.[7][8]
Choice of Solvent: DMF and acetone are excellent choices as they are polar aprotic solvents that readily dissolve the reactants and facilitate Sₙ2 reactions.
Rationale: This S-alkylation is a robust and high-yielding reaction, making it ideal for generating a library of compounds for initial SAR screening.[6][9]
Data Presentation: Hypothetical SAR Table for S-Alkylation
| Compound ID | R' Group (at S-position) | Rationale for Selection | Hypothetical IC₅₀ (µM) |
| Parent | -H | Baseline | >100 |
| 1a | -CH₃ | Smallest alkyl group | 55.6 |
| 1b | -(CH₂)₃CH₃ | Increased lipophilicity | 15.2 |
| 1c | -CH₂Ph | Introduce aromatic ring (π-stacking) | 8.9 |
| 1d | -CH₂-(4-F-Ph) | Probe for halogen interactions | 4.1 |
| 1e | -CH₂CH₂OH | Introduce H-bond donor/solubility | 22.5 |
Derivatization Strategy 2: N3-Alkylation and Mannich Base Formation
Once an optimal substituent at the sulfur position is identified, or in parallel, derivatization at the N3 position can explore a different region of the chemical space. This can influence the molecule's overall conformation, solubility, and introduce new interaction points.
Protocol 2: N3-Alkylation
This protocol is performed on an S-alkylated intermediate to ensure regioselectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve the S-alkylated benzimidazole derivative (1.0 eq) in dry THF or DMF in a flask under an inert atmosphere (e.g., Nitrogen).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction Initiation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add the desired alkyl halide (R''-X, 1.1 eq) and stir the reaction at room temperature for 4-24 hours, monitoring by TLC.[5]
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Scientist's Notes: Causality Behind Experimental Choices
Why NaH? The N-H bond of the benzimidazole is less acidic than the S-H bond and requires a stronger base for efficient deprotonation. NaH is ideal for this purpose.[5]
Inert Atmosphere: NaH reacts with moisture in the air, so an inert atmosphere is crucial for the reaction's success.
Regioselectivity: The presence of the N1-isopropyl group is key here. It sterically and electronically directs the alkylation exclusively to the N3 position, avoiding the complex product mixtures that can arise with unsubstituted benzimidazoles.
Protocol 3: N3-Mannich Base Synthesis
The Mannich reaction is a powerful one-pot, three-component reaction that introduces an aminomethyl group, which is useful for adding a basic, ionizable handle to the molecule.[10][11]
Step-by-Step Methodology:
-
Preparation: Suspend the S-alkylated benzimidazole derivative (1.0 eq) in ethanol (10 mL per mmol).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37%, 1.5 eq) followed by the desired secondary amine (e.g., morpholine, piperidine, 1.2 eq).
-
Reaction: Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.[12][13]
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Scientist's Notes: Causality Behind Experimental Choices
Utility: Mannich bases are valuable for improving the pharmacokinetic properties of a lead compound, such as aqueous solubility. The introduced basic nitrogen can form a salt, which is often more soluble and bioavailable.
Diversity: A wide variety of commercially available secondary amines can be used in this reaction, allowing for rapid exploration of SAR at this position.
Integrated SAR Workflow
The ultimate goal of derivatization is to build a clear understanding of the SAR. This is an iterative process where the results of one round of synthesis and testing inform the design of the next generation of compounds.
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Application Notes & Protocols: A Researcher's Guide to Investigating the Antimicrobial Potential of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Foundational Overview: The Benzimidazole Scaffold in Antimicrobial Research
The benzimidazole nucleus, a bicyclic structure formed from the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][3] The versatility of the benzimidazole scaffold allows for structural modifications at various positions, particularly at the N-1, C-2, and C-5 positions, which significantly influences its pharmacological effects.[3][4][5]
Among these, derivatives of 2-mercaptobenzimidazole (2-MBI) have shown pronounced antimicrobial efficacy.[1][4] The thiol group at the C-2 position is a key reactive center, and its modification has led to novel compounds with enhanced biological interactions.[1][4] This guide focuses on a specific derivative, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol , a compound of interest for novel antimicrobial drug discovery. The strategic placement of a chloro group at the C-5 position and an isopropyl group at the N-1 position is intended to modulate the compound's lipophilicity and electronic properties, potentially enhancing its potency and spectrum of activity.
This document serves as an in-depth technical guide for researchers, providing a robust framework for the systematic evaluation of this compound's antimicrobial properties, from initial screening to preliminary mechanism-of-action insights.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is fundamental to designing meaningful experiments.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 175276-96-7 | [6] |
| Molecular Formula | C₁₀H₁₁ClN₂S | [6] |
| Molecular Weight | 226.73 g/mol | |
| Structure | ![]() | - |
Structural-Activity Relationship (SAR) Insights:
-
Benzimidazole Core: Provides the fundamental planar structure for potential interactions with biological targets like enzymes or DNA.[2]
-
2-Thiol Group: This group is critical for the biological activity of many 2-MBI derivatives and can act as a key binding moiety.[1][4] It also introduces the potential for thione-thiol tautomerism.[7]
-
5-Chloro Group: The presence of a halogen, such as chlorine, on the benzene ring often enhances the antimicrobial activity of benzimidazole derivatives by increasing lipophilicity, which can improve cell membrane penetration.[3][8]
-
1-Isopropyl Group: Substitution at the N-1 position can influence the compound's steric and electronic profile, impacting its binding affinity to target sites.
Putative Mechanism of Action
While the precise molecular mechanism for this specific compound requires empirical validation, the extensive body of literature on benzimidazole derivatives allows us to postulate several likely pathways for its antimicrobial action.[2]
Primary Putative Target: Inhibition of Bacterial Enzymes The most widely accepted mechanism for antibacterial benzimidazoles is the inhibition of essential enzymes required for microbial survival.[2] Key targets include DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, recombination, and repair. By binding to these enzymes, the compound can induce breaks in the bacterial chromosome and halt cell division.
Secondary Putative Target: Disruption of Fungal Cell Division In the context of antifungal activity, many benzimidazole compounds are known to function by inhibiting the polymerization of tubulin into microtubules.[2][3] This disruption of the cytoskeleton interferes with the formation of the mitotic spindle, arresting cell division and leading to cell death. This is a well-established mechanism for anthelmintic drugs like albendazole and may be relevant for antifungal applications.[3]
Experimental Protocols for Antimicrobial Evaluation
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and accuracy.[9]
Workflow for Comprehensive Antimicrobial Susceptibility Testing
Protocol 1: Preparation of Compound Stock Solution
Rationale: Creating an accurate, high-concentration stock solution is critical for the precision of subsequent serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its final concentration in the assay must be controlled to avoid antimicrobial effects of the solvent itself.[4]
Materials:
-
This compound
-
Sterile, molecular biology grade DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 10 mg).
-
Dissolve the compound in a calculated volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] It is a gold-standard method for susceptibility testing.[9][11]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Compound stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[10]
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution (appropriately pre-diluted from the main stock) to the first column of wells. This creates a 1:2 dilution.
-
Serial Dilution: Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves columns 11 and 12 for controls.
-
Control Wells:
-
Column 11 (Growth Control): Contains only broth and inoculum (no compound).
-
Column 12 (Sterility Control): Contains only broth.
-
A positive control antibiotic should be serially diluted in a separate row.
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10] Add 100 µL of this final inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for the specific microorganism.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10] This can be assessed visually or with a plate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC test is performed after the MIC to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It identifies the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a fresh agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound from which no bacterial colonies grow on the agar plate.
Data Presentation and Interpretation
Organizing experimental results in a clear, standardized format is crucial for analysis and comparison.
Table 2: Example Template for Summarizing Antimicrobial Activity Data
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | Ciprofloxacin | |||
| Escherichia coli | Negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Negative | Ciprofloxacin | |||
| Candida albicans | N/A | (MFC)* | Amphotericin B |
*For fungi, this is referred to as the Minimum Fungicidal Concentration (MFC).
Interpretation:
-
Potency: A lower MIC value indicates higher potency.
-
Spectrum: The range of different microorganisms inhibited indicates the compound's spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).
-
Bacteriostatic vs. Bactericidal: If the MBC is equal to or very close to the MIC (e.g., MBC/MIC ≤ 4), the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, it is considered bacteriostatic.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI.
- An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole. Benchchem.
- Synthesis and antimicrobial activity of some new benzimidazole derivatives. ResearchGate.
- Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Scirp.org.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- Antimicrobial Susceptibility Testing Protocols. Routledge.
- 5-Chloro-1H-benzo d imidazole-2-thiol. Sigma-Aldrich.
- This compound. ChemicalBook.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Future Medicinal Chemistry.
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC - NIH.
- Antimicrobial Susceptibility Testing Protocols. Semantic Scholar.
- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC - NIH.
Sources
- 1. ijmrhs.com [ijmrhs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 175276-96-7 [amp.chemicalbook.com]
- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. routledge.com [routledge.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Welcome to the technical support guide for the synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. This document is designed for researchers, medicinal chemists, and process development professionals seeking to enhance the yield and purity of this important heterocyclic compound. We will move beyond basic protocols to explore the mechanistic underpinnings of the synthesis, troubleshoot common experimental hurdles, and provide advanced strategies for optimization.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most reliably achieved through the cyclocondensation of a substituted o-phenylenediamine with a one-carbon electrophile, typically carbon disulfide (CS₂). The key starting material is 4-chloro-N¹-isopropylbenzene-1,2-diamine .
The reaction proceeds via a dithiocarbamate intermediate. The more nucleophilic amino group of the diamine attacks the electrophilic carbon of CS₂. This is followed by an intramolecular cyclization where the second amino group attacks the thiocarbonyl carbon, ultimately leading to the elimination of hydrogen sulfide (H₂S) and the formation of the stable benzimidazole-2-thiol ring system.[1][2]
Caption: General mechanism for benzimidazole-2-thiol formation.
Section 2: Standard Laboratory Protocol
This protocol serves as a baseline for optimization. It is synthesized from established methods for analogous compounds.[1][2][3]
Objective: To synthesize this compound.
Materials:
-
4-chloro-N¹-isopropylbenzene-1,2-diamine (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Ethanol (95%), as solvent
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.2 eq) in ethanol (15 mL per gram of diamine).
-
Addition of Diamine: To the stirred solution, add 4-chloro-N¹-isopropylbenzene-1,2-diamine (1.0 eq) and stir until fully dissolved.
-
Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise over 15-20 minutes. The reaction is exothermic.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78-80°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of cold deionized water (50 mL per gram of diamine).
-
Acidify the aqueous solution to pH 5-6 by the slow addition of glacial acetic acid. This will precipitate the product.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My TLC analysis shows very low or no product formation, even after the recommended reflux time. What are the primary causes?
A1: This is a common issue that typically points to problems with reagents, reaction conditions, or the fundamental setup.
-
Purity of the Diamine Precursor: The starting material, 4-chloro-N¹-isopropylbenzene-1,2-diamine, is critical. If it contains impurities from its own synthesis (e.g., residual nitro compounds or dialkylated species), these can inhibit the cyclization.
-
Solution: Verify the purity of your diamine by ¹H NMR and melting point. If necessary, purify it by column chromatography or recrystallization before use.
-
-
Quality of Carbon Disulfide: CS₂ can degrade over time.
-
Solution: Use a freshly opened bottle or a recently distilled batch of CS₂ for best results.
-
-
Ineffective Base: The reaction requires a base to deprotonate the amine and facilitate the initial nucleophilic attack. If the base is old or has absorbed atmospheric CO₂, its effectiveness is reduced.
-
Solution: Use fresh, high-purity potassium hydroxide (or an alternative base like sodium hydroxide).
-
-
Insufficient Temperature: While the reaction is exothermic initially, it requires sustained heating (reflux) to drive the cyclization and elimination steps to completion.
-
Solution: Ensure your heating mantle or oil bath is calibrated and maintaining a consistent reflux temperature. Classical benzimidazole syntheses can sometimes require high temperatures, so ensuring you reach the solvent's boiling point is crucial.[4]
-
Q2: The reaction is very sluggish and seems to have stalled. How can I improve the reaction rate?
A2: A slow reaction rate points towards suboptimal activation energy or poor reagent interaction.
-
Solvent Choice: Ethanol is a standard solvent, but its polarity may not be optimal for all substrates.
-
Solution: Consider switching to a higher-boiling point solvent like n-butanol or a more polar aprotic solvent like Dimethylformamide (DMF). DMF can significantly accelerate the reaction, but may require higher temperatures for workup.[5]
-
-
Base Strength & Stoichiometry: A stronger base or a slight excess can sometimes accelerate the initial deprotonation step.
-
Solution: You can cautiously increase the base stoichiometry to 1.5 equivalents. Alternatively, consider a stronger base like sodium methoxide, but be mindful of potential side reactions.
-
-
Concentration: If the reaction mixture is too dilute, the molecular collisions required for the reaction will be less frequent.
-
Solution: Increase the concentration of your reactants. A typical range is 0.5 M to 1.0 M with respect to the limiting reagent.
-
Q3: My final product is impure, with significant side products observed in the NMR spectrum. What are these impurities and how can I avoid them?
A3: Side product formation is often related to competing reaction pathways or degradation.
-
Primary Impurity - Thiourea Derivatives: If the cyclization step is incomplete, you may isolate symmetrical or unsymmetrical thiourea intermediates.
-
Cause: Insufficient heating time or temperature.
-
Solution: Ensure the reaction is run to completion by monitoring with TLC. If the intermediate is persistent, increase the reflux time by 1-2 hours.
-
-
Oxidative Side Products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored, polymeric impurities.
-
Cause: Presence of atmospheric oxygen in the reaction.
-
Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture throughout the experiment.
-
-
S-Alkylation: The product exists in a thiol-thione tautomeric equilibrium.[3] The thiol form is nucleophilic and can react with alkylating agents. While not an issue in this specific synthesis, if any electrophilic impurities are present, this could be a minor pathway. This is more relevant in subsequent derivatization steps.
Caption: A systematic workflow for reaction optimization.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a different sulfur source instead of carbon disulfide?
-
Yes, alternatives like thiourea or potassium ethyl xanthate can be used to form the benzimidazole ring system. However, these reagents often require different reaction conditions (e.g., different catalysts or higher temperatures) and may proceed through different intermediates. Carbon disulfide remains the most direct and widely reported reagent for this specific transformation. [6]
-
-
FAQ 2: How does the N-isopropyl group affect the reaction compared to an unsubstituted analog?
-
The isopropyl group has two main effects. Electronically, it is a weak electron-donating group, which slightly increases the nucleophilicity of the adjacent nitrogen atom, potentially speeding up the initial attack on CS₂. Sterically, its bulk can influence the conformation of the intermediate and may slightly hinder the intramolecular cyclization step compared to a simple N-H. However, in most cases, this effect is minimal.
-
-
FAQ 3: What are the key safety precautions when working with carbon disulfide?
-
Carbon disulfide is highly toxic, extremely flammable, and has a very low autoignition temperature (~90°C). ALL manipulations must be performed in a certified chemical fume hood. Avoid any potential ignition sources, including hot plates (use a water or oil bath with a stirrer plate). Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves.
-
-
FAQ 4: Which analytical techniques are best for characterizing the final product?
-
A combination of techniques is essential for unambiguous structure confirmation:
-
¹H NMR: To confirm the presence of the isopropyl group, the aromatic protons (which will show a specific splitting pattern for the 5-chloro substitution), and the broad N-H/S-H proton.
-
¹³C NMR: To identify the characteristic C=S (thione) carbon at ~168-172 ppm. [7] * Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: To observe the N-H stretch and the absence of primary amine (NH₂) stretches from the starting material.
-
Melting Point (MP): A sharp melting point is a good indicator of purity.
-
-
References
-
Research Results in Pharmacology (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available at: [Link]
-
MDPI (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]
-
ACS Publications (2020). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
-
PrepChem.com. Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one. Available at: [Link]
-
National Center for Biotechnology Information (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. Available at: [Link]
-
International Journal of Advanced Research in Science and Engineering (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. Available at: [Link]
-
National Center for Biotechnology Information (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC. Available at: [Link]
-
National Center for Biotechnology Information (2014). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. PMC. Available at: [Link]
-
Royal Society of Chemistry (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing. Available at: [Link]
-
Wisdom Library (2024). Docking and synthesis of 5-chloro-1-isopropyl-2-[1-(4-alkyl/aryl)piperazin-1-yl]ethyl benzimidazoles. Available at: [Link]
-
ResearchGate (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Available at: [Link]
-
Research Results in Pharmacology. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available at: [Link]
-
ResearchGate (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Available at: [Link]
-
ResearchGate (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Available at: [Link]
Sources
- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Welcome to the technical support center for the synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during this specific synthesis. Our goal is to provide you with in-depth technical knowledge, grounded in scientific principles, to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmacologically active agents. The most common synthetic route involves the cyclization of 4-chloro-N¹-isopropylbenzene-1,2-diamine with carbon disulfide. While seemingly straightforward, this reaction can be prone to the formation of several byproducts that can complicate purification and reduce the overall yield of the desired product. This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical understanding and practical solutions.
Core Synthesis Pathway
The primary reaction for the synthesis of this compound is depicted below. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.
Caption: Formation of 5-chloro and 6-chloro regioisomers.
Troubleshooting & Mitigation:
-
Chromatographic Separation: The two isomers often have very similar polarities, making their separation challenging. A high-resolution chromatography technique, such as preparative HPLC or careful column chromatography with a shallow solvent gradient, is typically required.
-
Recrystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. Experiment with a range of solvents to find the optimal conditions.
-
Reaction Conditions: While difficult to control completely, the ratio of the two isomers can sometimes be influenced by reaction temperature and the choice of base. Lowering the reaction temperature may favor the formation of one isomer over the other due to subtle differences in the activation energies of the two competing pathways.
| Parameter | Recommendation | Rationale |
| Separation | Preparative HPLC or meticulous column chromatography | Isomers have very similar physical properties. |
| Crystallization | Screen various solvents for fractional crystallization | Exploits potential differences in solubility. |
| Temperature | Lower reaction temperature | May influence the kinetic vs. thermodynamic product ratio. |
FAQ 2: My reaction yield is low, and I have a significant amount of unreacted starting material. What could be the cause?
Answer: Low conversion of the starting material, 4-chloro-N¹-isopropylbenzene-1,2-diamine, can be attributed to several factors, including suboptimal reaction conditions and reagent purity.
Causality: The cyclization reaction requires the formation of a dithiocarbamate intermediate, which is often facilitated by a base. Insufficient base, low reaction temperature, or a short reaction time can lead to incomplete conversion. The purity of carbon disulfide is also critical, as impurities can interfere with the reaction.
Troubleshooting & Mitigation:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Base: The choice and stoichiometry of the base are crucial. Potassium hydroxide is commonly used to facilitate the reaction. Ensure that the base is of high quality and used in the correct molar ratio.
-
Reagent Purity: Use freshly distilled or high-purity carbon disulfide. Impurities can quench the reactive intermediates and lead to side reactions. The purity of the starting diamine is also important; impurities from its synthesis can inhibit the cyclization.
Experimental Protocol: Optimizing Reaction Conversion
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-N¹-isopropylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add finely ground potassium hydroxide (1.1 equivalents) to the solution and stir for 15 minutes.
-
CS₂ Addition: Slowly add high-purity carbon disulfide (1.2 equivalents) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid), and isolate the crude product by filtration.
FAQ 3: I have isolated a byproduct that is not the regioisomer. What are other potential side products?
Answer: Besides the regioisomer, another common class of byproducts are thiourea derivatives . These can arise from the incomplete cyclization of the dithiocarbamate intermediate or from intermolecular reactions.
Causality: The dithiocarbamate intermediate is a key branch point in the reaction. While the desired pathway is intramolecular cyclization to form the benzimidazole-2-thiol, it can also undergo other reactions. For example, if the second amino group does not attack the thiocarbonyl carbon, the intermediate can be protonated during workup to form a dithiocarbamic acid, which may decompose or react further. Intermolecular reactions between two molecules of the starting diamine and one molecule of carbon disulfide can lead to the formation of N,N'-bis(2-amino-4-chlorophenyl)thiourea derivatives.
Caption: Competing reaction pathways for the dithiocarbamate intermediate.
Troubleshooting & Mitigation:
-
Reaction Conditions: Higher temperatures generally favor the intramolecular cyclization over intermolecular reactions. Ensure the reaction is heated sufficiently to promote the desired ring closure.
-
Stoichiometry: Using a slight excess of carbon disulfide can help to ensure that both amino groups of the starting material react, favoring the formation of the dithiocarbamate intermediate and subsequent cyclization.
-
Purification: Thiourea byproducts are typically more polar than the desired benzimidazole-2-thiol and can often be removed by column chromatography.
Summary of Common Byproducts and Solutions
| Byproduct | Identification | Causality | Mitigation Strategies |
| 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol | Same mass as the target product; slightly different chromatographic retention time and NMR spectrum. | Unsymmetrical starting material leading to two possible cyclization pathways. | High-resolution chromatography, fractional crystallization, optimization of reaction temperature. |
| Unreacted Starting Material | Lower than expected yield; presence of starting material spot on TLC. | Suboptimal reaction conditions (time, temperature, base), impure reagents. | Increase reaction time/temperature, ensure correct stoichiometry and quality of base, use high-purity reagents. |
| Thiourea Derivatives | Higher polarity than the target product; distinct NMR and mass spectra. | Incomplete cyclization of the dithiocarbamate intermediate or intermolecular side reactions. | Ensure sufficient heating to favor intramolecular cyclization, use a slight excess of carbon disulfide, purify by column chromatography. |
Conclusion
The synthesis of this compound, while a well-established transformation, requires careful attention to reaction conditions and purification strategies to minimize the formation of byproducts. By understanding the underlying chemical principles that lead to these impurities, researchers can effectively troubleshoot their experiments and achieve higher yields of the desired product. This guide provides a framework for identifying and addressing the most common challenges associated with this synthesis.
References
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Synthesis of 2-Substituted Benzimidazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]
-
Phillips, M. A. (1928). The Formation of 2-Mercaptobenziminazole from o-Phenylenediamine and Carbon Disulphide. Journal of the Chemical Society (Resumed), 2393. [Link]
-
Rao, N. V. S., & Ratnam, C. V. (1958). Heterocyclic Compounds. Part IV. The Position of Chloro Group in the 1: 2-Disubstituted Benziminazole. Proceedings of the Indian Academy of Sciences - Section A, 47(2), 77-81. [Link]
-
Li, J., et al. (2015). Synthesis and biological evaluation of novel benzimidazole derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1089-1093. [Link]
-
Wang, M., et al. (2013). A general and efficient copper-catalyzed synthesis of benzimidazoles from o-phenylenediamines and aldehydes. Tetrahedron, 69(1), 236-241. [Link]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Benzimidazole-2-thiols
Welcome to the technical support center for the synthesis and optimization of N-alkylated benzimidazole-2-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and precise control over their functionalization is paramount.[1][2]
The N-alkylation of benzimidazole-2-thiols presents a unique and often challenging problem of regioselectivity due to the presence of two nucleophilic centers: nitrogen and sulfur. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired N-alkylated product with high yield and selectivity.
The Core Challenge: Regioselectivity in the Alkylation of an Ambident Nucleophile
Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione form and the thiol form. Deprotonation with a base generates a resonance-stabilized ambident anion, with nucleophilic character at both the sulfur and nitrogen atoms. The central challenge is to direct the incoming electrophile (alkylating agent) to the desired nitrogen atom, suppressing the often more favorable S-alkylation pathway.
Caption: Ambident reactivity of benzimidazole-2-thiol.
The outcome of the reaction (N- vs. S-alkylation) is not arbitrary; it is governed by a set of interdependent parameters, including the nature of the alkylating agent, the choice of base, the solvent system, and the reaction temperature. Understanding these factors is key to controlling the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that determines whether N- or S-alkylation occurs?
The regioselectivity is fundamentally governed by the Hard and Soft Acids and Bases (HSAB) principle . The sulfur atom is a "soft" nucleophile, and the nitrogen atom is a "harder" nucleophile.
-
Soft electrophiles (e.g., alkyl halides like benzyl chloride, alkyl bromides) will preferentially react at the soft sulfur center, leading to S-alkylation .[3]
-
Hard electrophiles (e.g., dimethyl sulfate, diethyl sulfate) will preferentially react at the harder nitrogen center, favoring N-alkylation .
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in modulating the nucleophilicity of the N and S atoms.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for N-alkylation . These solvents solvate the cation of the base, leaving the anion more "naked" and reactive. They can also favor the dissociation of ion pairs, which can increase the reactivity of the harder nitrogen atom.[3]
-
Non-polar aprotic solvents (e.g., toluene, DCM) or less polar solvents (e.g., acetone, THF) tend to favor S-alkylation .[3] In these environments, the nucleophilicity of the soft sulfur atom is enhanced.
Q3: Which base should I choose for selective N-alkylation?
The choice of base is crucial. While a stronger base ensures complete deprotonation, its impact is nuanced.
-
Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often used to generate the anion for subsequent N-alkylation.[4] Strong bases can increase the electron density on the nitrogen atom, promoting its nucleophilicity.[3]
-
Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are typically employed when S-alkylation is the desired outcome, as they are less likely to fully deprotonate the N-H bond, making the sulfur the more available nucleophile.[1][3]
Q4: Besides S-alkylation, what are other common side reactions?
The most common side reaction is the formation of a di-alkylated product , where both a nitrogen and the sulfur atom are alkylated. This is more likely when using an excess of a highly reactive alkylating agent. Another potential issue, particularly when using dihaloalkanes (e.g., 1,3-dibromopropane), is an initial S-alkylation followed by an intramolecular N-alkylation , leading to a fused tricyclic system like 3,4-dihydro-2H-[1][3]thiazino[3,2-a]benzimidazole.[1][5]
Q5: Is it possible to use a protecting group strategy for selective N-alkylation?
Yes, a protecting group strategy is a robust method to ensure regioselectivity. The sulfur can be selectively protected, for example, as an S-trityl derivative. This blocks the sulfur from reacting, forcing the alkylation to occur at the nitrogen atom.[6] The protecting group can then be removed to yield the N-alkylated benzimidazole-2-thiol.
Troubleshooting Guide: From Low Yields to Isomer Mixtures
This section provides a systematic approach to diagnosing and solving common experimental issues.
Caption: Troubleshooting logic for low N-alkylation yield.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
-
Possible Cause A: Reaction conditions are favoring S-alkylation.
-
Diagnosis: Your primary isolated product is the S-alkylated isomer.
-
Solution: You must shift the conditions to favor the "hard-hard" interaction.
-
Change the Solvent: Switch from less polar solvents like acetone or THF to a polar aprotic solvent like DMF or DMSO.[3]
-
Modify the Base: If using a mild base like K₂CO₃, consider a stronger base like KOH or NaH to increase the nucleophilicity of the nitrogen.[3][4]
-
Assess the Alkylating Agent: If possible, switch to a harder alkylating agent (e.g., from an alkyl bromide to a sulfate or tosylate).
-
-
-
Possible Cause B: Incomplete deprotonation or low reactivity.
-
Diagnosis: The major component of your crude reaction mixture is unreacted starting material.
-
Solution: The reaction is not being sufficiently activated.
-
Increase Basicity: Use a stronger base (e.g., NaH) to ensure complete formation of the nucleophilic anion. Ensure strict anhydrous conditions when using NaH.[4]
-
Increase Temperature: Gently increase the reaction temperature in increments of 10-20 °C. Monitor by TLC to ensure you are increasing the rate of the desired reaction without promoting side products.
-
Check Reagent Quality: Ensure your benzimidazole-2-thiol is pure and your solvent is anhydrous. Impurities, especially water, can quench the base and hinder the reaction.[7]
-
-
Issue 2: A Mixture of N- and S-Alkylated Isomers is Formed, Complicating Purification
-
Possible Cause: Intermediate or "mixed" reaction conditions.
-
Diagnosis: Both isomers are present in significant quantities.
-
Solution: The goal is to push the equilibrium of factors decisively in one direction. Refer to the table below and adjust your conditions to be unambiguously "N-Alkylation Favoring." Often, the most impactful single change is switching to a highly polar aprotic solvent like DMF.
-
Issue 3: Significant Formation of Di-Alkylated or Other Byproducts
-
Possible Cause: Over-alkylation or secondary reactions.
-
Diagnosis: Mass spectrometry or NMR indicates a product with two added alkyl groups or an unexpected molecular weight (e.g., from intramolecular cyclization).[1]
-
Solution:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a lower temperature (e.g., 0 °C) before allowing it to warm. This keeps the instantaneous concentration of the electrophile low.
-
Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of the secondary alkylation more than the primary one.
-
-
Data Summary: Guiding Your Experimental Design
Use the following table as a quick reference to design your experiment for either N- or S-alkylation.
| Parameter | To Favor N-Alkylation (Hard Center) | To Favor S-Alkylation (Soft Center) | Rationale |
| Alkylating Agent | Hard (e.g., (CH₃)₂SO₄, (C₂H₅)₂SO₄) | Soft (e.g., Benzyl-Br, CH₃I, Alkyl Bromides) | HSAB Principle: Matches "hard-hard" or "soft-soft" interactions. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Non-polar / Less Polar (Toluene, DCM, Acetone, THF) | Polar aprotic solvents enhance the reactivity of the harder N-anion.[3] |
| Base | Strong (NaH, KOH) | Mild (K₂CO₃, NaHCO₃, Et₃N) | Strong bases increase N-anion nucleophilicity; mild bases favor the more acidic thiol proton removal.[1][3] |
| Temperature | Often requires elevated temperatures | Often proceeds at room temperature or lower | S-alkylation is frequently kinetically favored and can proceed under milder conditions.[3] |
| Counter-ion | Smaller, harder cations (e.g., Na⁺) | Larger, softer cations (e.g., Cs⁺) | Can influence the ion-pairing and relative reactivity of the N/S sites. |
General Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzimidazole-2-thiol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to create a 0.1-0.5 M solution.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., dimethyl sulfate, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the starting material is consumed slowly.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective S-Alkylation
-
Preparation: To a round-bottom flask, add benzimidazole-2-thiol (1.0 eq), a mild base such as potassium carbonate (K₂CO₃, 2.0 eq), and a solvent like acetone or acetonitrile.[1]
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux (40-60 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the product by column chromatography or recrystallization.[3]
By carefully considering and controlling the reaction parameters outlined in this guide, researchers can effectively navigate the challenge of regioselectivity and optimize the synthesis of their target N-alkylated benzimidazole-2-thiol derivatives.
References
-
El Ashry, E. S. H., El Kilany, Y., Nahas, N. M., Barakat, A., Al-Qurashi, N. A., Ghabbour, H. A., & Fun, H. K. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]
-
Lalaouni, M., et al. (1991). Synthesis of N-Substituted Benzimidazole-2-thiones. Synthetic Communications, 21(17). [Link]
-
Rostom, S. A. F., et al. (2015). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 20(9), 15957-15975. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2017). Benzimidazole-2-thione | Acetyl Piperazine Derivatives | Molecular Docking | ADME Studies | In Vivo Antiinflammatory Activity. Indian Journal of Pharmaceutical Sciences, 79(1), 116-126. [Link]
-
Guchhait, S. K., et al. (2020). Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole. Organic & Biomolecular Chemistry, 18(3), 441-449. [Link]
-
El Ashry, E., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Sci-Hub. [Link]
-
Roman, G., et al. (2007). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
Semantic Scholar. Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole. [Link]
-
ResearchGate. (2021). Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach. [Link]
-
El Ashry, E. S. H., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]
-
Khan, I., et al. (2019). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. [Link]
-
Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
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- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in biological assays with 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Welcome to the technical support center for 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during biological assays with this compound. We understand that inconsistent results can be a significant impediment to research progress, and this resource aims to provide clear, actionable solutions based on established scientific principles.
The primary challenge with many benzimidazole derivatives, including this compound, is their low aqueous solubility. This property can lead to a cascade of issues, from inaccurate compound concentrations to assay artifacts. Furthermore, the presence of a reactive thiol group introduces the potential for compound instability through oxidation. This guide will address these core issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are highly variable between experiments. What is the most likely cause?
A1: The most common culprit for inconsistency is the compound's poor aqueous solubility.[1] Precipitation of the compound, either in your stock solution or upon dilution into aqueous assay buffer, will lead to a lower effective concentration and, consequently, variable results. It is also important to consider the stability of the thiol group, which can be prone to oxidation.[2]
Q2: I'm dissolving the compound in DMSO, but I still see precipitation when I add it to my cell culture media. Why is this happening?
A2: While Dimethyl Sulfoxide (DMSO) is a powerful solvent, adding a DMSO stock solution to an aqueous environment can cause the compound to crash out of solution.[3] This is a common issue with hydrophobic compounds. The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, to mitigate this effect and to avoid solvent-induced cellular stress.[4]
Q3: Can this compound interact with components of my assay, leading to inaccurate readings?
A3: Yes, this is a possibility. The benzimidazole scaffold can chelate metal ions, which might be present in your assay buffer or media.[5][6] Additionally, the thiol group can react with certain assay reagents. It is also known that benzimidazole derivatives can interact with proteins like bovine serum albumin (BSA), which could sequester the compound and reduce its availability to the target.[7][8]
Q4: How should I store my stock solutions of this compound to ensure stability?
A4: Stock solutions in a non-aqueous solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Benzimidazole derivatives can be sensitive to light, so it is recommended to store them in amber vials or protected from light.[3][9] Given the reactive nature of the thiol group, purging the vial with an inert gas like argon or nitrogen before sealing can also help prevent oxidation.[10]
Detailed Troubleshooting Guides
Troubleshooting Compound Solubility and Precipitation
Inconsistent results often trace back to issues with compound solubility. The following guide provides a systematic approach to diagnosing and resolving these problems.
Q: I suspect my compound is precipitating. How can I confirm this and what steps can I take to prevent it?
A: Visual inspection is the first step. Look for cloudiness, particulates, or a film in your stock solution or assay wells. However, microprecipitation may not be visible to the naked eye.
Protocol for Diagnosing and Resolving Precipitation:
-
Visual Inspection: Carefully observe the stock solution and the final assay plate for any signs of precipitation.
-
Microscopic Examination: Examine a sample of the final assay solution under a microscope to look for crystals or amorphous precipitates.
-
Solubility Assessment:
-
Prepare a series of dilutions of your compound in the assay buffer.
-
Incubate under the same conditions as your assay.
-
Centrifuge the samples and measure the concentration of the compound in the supernatant using High-Performance Liquid Chromatography (HPLC). A lower than expected concentration indicates precipitation.
-
Workflow for Troubleshooting Solubility Issues:
Caption: Troubleshooting workflow for solubility issues.
Solubilization Strategies:
If precipitation is confirmed, consider the following strategies, starting with the simplest.
| Strategy | Description | Considerations |
| Reduce Final DMSO Concentration | Prepare a more concentrated stock solution to reduce the volume added to the assay medium. | Ensure the final DMSO concentration is well-tolerated by your cells or assay components.[4] |
| Use Co-solvents | Introduce a water-miscible organic solvent in addition to DMSO. | The co-solvent must be compatible with your assay and tested for off-target effects. |
| Incorporate Surfactants | Surfactants can form micelles that encapsulate the compound, increasing its solubility. | Choose a non-ionic surfactant and determine its critical micelle concentration. Test for any interference with the assay.[11] |
| Utilize Cyclodextrins | These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules. | The size of the cyclodextrin cavity must be appropriate for the compound.[12] |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can increase solubility. | The pH must remain within the optimal range for your biological system. |
Addressing Compound Instability: Oxidation of the Thiol Group
The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species.[2][13] This can result in a loss of biological activity and contribute to inconsistent results.
Q: How can I determine if my compound is degrading due to oxidation, and what are the best practices to prevent this?
A: The most reliable way to assess compound stability is through analytical methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Assessing and Preventing Oxidation:
-
Analytical Verification:
-
Analyze a freshly prepared solution of your compound by HPLC or LC-MS to establish a baseline.
-
Analyze an aged solution (e.g., one that has been stored for some time or subjected to assay conditions) and compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent peak suggests degradation.
-
-
Preventative Measures:
-
Degas Solvents: Use degassed solvents for preparing stock solutions and assay buffers to minimize dissolved oxygen.
-
Inert Atmosphere: When preparing and storing stock solutions, work under an inert atmosphere of nitrogen or argon.[10]
-
Use of Reducing Agents: For in vitro biochemical assays (not for cell-based assays), consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer to maintain the thiol in its reduced state.[10]
-
Avoid Metal Contamination: Transition metals can catalyze thiol oxidation.[10] Use high-purity water and reagents, and consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers.
-
Decision Tree for Managing Thiol Oxidation:
Caption: Decision tree for managing thiol oxidation.
Mitigating Assay Interference and Artifacts
In addition to solubility and stability issues, the chemical nature of this compound can lead to direct interference with assay components.
Q: My results suggest non-specific activity or inhibition. Could the compound be interfering with my assay technology?
A: Yes, this is a possibility. Benzimidazole derivatives have been reported to exhibit a range of biological activities, and non-specific interactions can lead to misleading results.[14]
Common Sources of Assay Interference and Solutions:
| Potential Issue | Mechanism | Troubleshooting Steps |
| Metal Chelation | The benzimidazole core can bind to metal ions that may be essential for enzyme activity or as cofactors in your assay.[5][6] | - Determine if your assay is sensitive to metal ion concentration. - If possible, run the assay in the presence of a surplus of the essential metal ion. - Consider if the chelation itself is the mechanism of action. |
| Protein Binding | The compound may non-specifically bind to proteins in the assay, such as albumin in cell culture serum or carrier proteins.[7][8] | - Reduce the concentration of non-essential proteins in your assay. - If serum is required, consider using a lower percentage. - Be aware that this binding can affect the free concentration of your compound. |
| Reactivity with Assay Reagents | The thiol group is a nucleophile and can react with electrophilic components of your assay, such as certain detection reagents.[2] | - Review the chemical compatibility of your compound with all assay reagents. - Run control experiments with the compound and detection reagents in the absence of the biological target to identify any direct interactions. |
| Photostability in Solution | Benzimidazole derivatives can be photosensitive, especially in solution, leading to degradation upon exposure to light.[3][9] | - Minimize the exposure of your compound solutions and assay plates to light. - Use amber-colored tubes and plates where possible. |
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your experiments with this compound.
References
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Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed. (n.d.). Retrieved from [Link]
-
Surface reaction of 2-mercaptobenzimidazole on metals and its application in adhesion promotion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
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Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers - Universidad de Huelva. (n.d.). Retrieved from [Link]
-
Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. - ResearchGate. (n.d.). Retrieved from [Link]
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Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). Retrieved from [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Publishing. (n.d.). Retrieved from [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC - NIH. (2023). Retrieved from [Link]
-
A new family of thiolate-bridged bimetallic complexes featuring a benzimidazole moiety: synthesis, structure and redox reactivity - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. (2022). Retrieved from [Link]
-
ChemInform Abstract: Coordination Behavior of Benzimidazole, 2-Substituted Benzimidazoles and Benzothiazoles Towards Transition Metal Ions - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (n.d.). Retrieved from [Link]
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Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1 - PMC - NIH. (2020). Retrieved from [Link]
-
A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol - MedCrave online. (2021). Retrieved from [Link]
-
Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. (n.d.). Retrieved from [Link]
-
Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Chelating Properties of 2-methyl benzimidazole-Salicylic acid combined molecule. (n.d.). Retrieved from [Link]
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product - MedCrave online. (2018). Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (n.d.). Retrieved from [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Retrieved from [Link]
-
THF: CHEMISTRY OF THE BENZIMIDAZOLES ............................ ....... (n.d.). Retrieved from [Link]
-
1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem. (n.d.). Retrieved from [Link]
-
Binding interaction of bioactive imidazole with bovine serum albumin--a mechanistic investigation - PubMed. (n.d.). Retrieved from [Link]
-
Exploring the binding interaction of Bis-benzimidazoles with BSA and relocation of bound drug from BSA to DNA | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). Retrieved from [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2022). Retrieved from [Link]
-
03.03 Oxidation Reactions of Thiols - YouTube. (2019). Retrieved from [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC - NIH. (2022). Retrieved from [Link]
-
Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - MDPI. (n.d.). Retrieved from [Link]
-
Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed. (n.d.). Retrieved from [Link]
-
Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]
-
334 BCH3023 Oxidation of Thiols and Reduction of Disulfides - YouTube. (2022). Retrieved from [Link]
-
BSA Interaction, Molecular Docking, and Antibacterial Activity of Zinc(II) Complexes Containing the Sterically Demanding Biomimetic N3S2 Ligand: The Effect of Structure Flexibility - MDPI. (n.d.). Retrieved from [Link]
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Stability issues of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol under experimental conditions
Technical Support Center: 5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results. The benzimidazole core is a privileged structure in medicinal chemistry, but its derivatives, particularly those with thiol groups, require careful handling.[1][2]
Frequently Asked Questions (FAQs)
What are the primary stability concerns for this compound?
The primary stability concerns for this compound are its susceptibility to oxidation at the thiol group, photosensitivity, and potential thermal degradation. The benzimidazole-2-thiol core can be oxidized to form disulfides or further to sulfonic acids.[3][4] Additionally, many benzimidazole derivatives are known to be photosensitive in solution, leading to degradation upon exposure to light.[5][6][7] While the solid form is generally more stable, thermal decomposition can occur, especially at elevated temperatures.[5][6][7][8][9]
How does the thiol-thione tautomerism affect the compound's behavior?
This compound can exist in two tautomeric forms: the thiol form and the thione form. Quantum chemical studies on related structures suggest that the thione form is generally more stable.[10][11] This equilibrium is significant because the two forms have different chemical properties. The thiol form contains a reactive -SH group, which is prone to oxidation. The tautomeric balance can be influenced by the solvent, pH, and temperature, which in turn can affect the compound's solubility, reactivity, and even its interaction with biological targets.[12][13]
What are the recommended storage and handling conditions?
To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator or a controlled-humidity cabinet is recommended to prevent moisture absorption. For solutions, it is crucial to use freshly prepared solutions for experiments. If short-term storage of a stock solution is necessary, it should be stored in an amber vial at -20°C or -80°C and blanketed with an inert gas like argon or nitrogen to minimize oxidation.
How does pH affect the stability and solubility of this compound?
The predicted pKa for the thiol group is approximately 10.5.[1] In solutions with a pH approaching this value, the thiol group will be deprotonated to a thiolate anion. This deprotonation increases water solubility but also significantly enhances the susceptibility of the compound to oxidation. Therefore, for experiments in aqueous buffers, it is critical to control the pH. For general solubilization, starting with an organic solvent is recommended. If aqueous buffers are required, consider a pH well below the pKa (e.g., pH < 8) and use deoxygenated buffers.
Is this compound sensitive to light?
Yes, benzimidazole derivatives, in general, exhibit photosensitivity, especially when in solution.[5][6][7] Exposure to UV or even ambient light can lead to photodegradation. It is strongly recommended to conduct all experimental work with solutions of this compound under subdued light conditions and to use amber-colored glassware or vials wrapped in aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Poor aqueous solubility; pH is too far from the pKa for sufficient ionization. | First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. If precipitation still occurs, evaluate the pH of your buffer. |
| Solution Turning Yellow/Brown | Oxidation of the thiol group. This is a common issue with thiol-containing compounds. | Prepare solutions fresh and use them immediately. Use deoxygenated solvents and buffers. Consider adding a small amount of an antioxidant like Dithiothreitol (DTT), although you must first confirm DTT does not interfere with your assay. Store stock solutions under an inert atmosphere (argon or nitrogen). |
| Appearance of New Peaks in HPLC/LC-MS | Chemical degradation. This could be due to oxidation, photodegradation, or thermal decomposition. | Analyze the mass of the new peaks. An increase corresponding to the addition of oxygen atoms may suggest oxidation. A dimeric mass could indicate disulfide bond formation. Review your experimental conditions: protect from light, control temperature, and use fresh, deoxygenated solvents. |
| Loss of Biological Activity | Degradation of the compound to an inactive form. The thiol group is often crucial for biological activity. | Confirm the purity of the compound before each experiment using HPLC. If degradation is suspected, re-purify the compound or use a fresh batch. Re-evaluate your handling and storage procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution with minimized risk of degradation.
-
Preparation: Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
Solvent Selection: Choose a suitable, dry, and high-purity organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for initial solubilization.
-
Weighing: Accurately weigh the desired amount of the compound in a fume hood.
-
Dissolution: Add the solvent to the solid compound and vortex gently until fully dissolved. Sonication can be used cautiously if needed, but avoid heating the solution.
-
Storage: Transfer the solution to a low-volume amber glass vial. Flush the headspace with argon or nitrogen before sealing tightly with a PTFE-lined cap. Store at -20°C or below for short-term storage. For long-term storage, aliquoting into single-use vials is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: Purity Assessment by HPLC
This is a general reverse-phase HPLC method that can be adapted to assess the purity of your compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a gradient appropriate for a moderately hydrophobic compound, for example, 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm and 288 nm for benzimidazoles).[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute your stock solution in the initial mobile phase composition to an appropriate concentration.
Visualizing Potential Degradation and Troubleshooting
References
-
Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Materials Advances. Available at: [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
-
Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers. Universidad de Huelva. Available at: [Link]
-
Synthesis of 2‐Alkyl‐Substituted Benzimidazoles by Thermal Decomposition of 2‐Azidobenzenamines in thePresence of an Aldehyde. Taylor & Francis Online. Available at: [Link]
-
Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. RSC Publishing. Available at: [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Available at: [Link]
-
Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PMC. Available at: [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Semantic Scholar. Available at: [Link]
-
Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC. Available at: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ScienceDirect. Available at: [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available at: [Link]
-
1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... ResearchGate. Available at: [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. Available at: [Link]
-
Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. ResearchGate. Available at: [Link]
-
NMR analysis data of synthesized 2-mercaptobenzimidazole derivatives. ResearchGate. Available at: [Link]
-
1H-benzimidazole-2-thiol, 1-(2-phenylethyl)- - Optional[13C NMR] - Chemical Shifts. Wiley Online Library. Available at: [Link]
-
Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]
-
Docking and synthesis of 5-chloro-1-isopropyl-2-[1-(4-alkyl/aryl)piperazin-1-yl]ethyl benzimidazoles. Wisdom Library. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. Available at: [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Available at: [Link]
-
Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ResearchGate. Available at: [Link]
-
Absorptiometric and fluorimetric study of solvent dependence and prototropism of 2-substituted benzimidazole derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. Semantic Scholar. Available at: [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Available at: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available at: [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
-
A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ScienceDirect. Available at: [Link]
-
Remarkable influence of substituent in ionic liquid in control of reaction: Simple, efficient and hazardous organic solvent free procedure for the synthesis of 2-aryl benzimidazoles promoted by ionic liquid, [pmim]BF 4. ResearchGate. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. Available at: [Link]
- Combination of photosensitive elements for use in radiography. European Patent Office.
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
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- 8. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
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- 13. mdpi.com [mdpi.com]
- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Storing 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Welcome to the technical support center for 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.
Understanding the Molecule: Chemical Vulnerabilities
This compound is a heterocyclic compound featuring a benzimidazole core, a thiol group, a chloro substituent, and an isopropyl group. Each of these structural motifs contributes to its chemical properties and potential instabilities.
The primary points of vulnerability to degradation are the thiol group and the benzimidazole ring system. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer.[1] The benzimidazole ring, while generally stable, can be susceptible to photodegradation and hydrolysis under certain conditions.[2]
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific issues that researchers may encounter during the storage and handling of this compound.
Q1: I've noticed a decrease in the purity of my solid compound over time, even when stored in a sealed container. What could be the cause?
A1: A decrease in purity of the solid compound, even in a seemingly sealed container, is often due to slow oxidation of the thiol group. This can be caused by residual oxygen in the container or permeation of air over time. High humidity can also accelerate degradation.[3]
Troubleshooting Steps:
-
Atmosphere Control: The most effective way to prevent oxidation is to store the compound under an inert atmosphere.[4]
-
Protocol: After receiving or synthesizing the compound, place it in a vial, flush the headspace with an inert gas (argon or nitrogen), and then seal it tightly with a high-quality cap with a PTFE liner. For long-term storage, consider using a glove box for aliquoting and sealing.
-
-
Moisture Control: Ensure the compound is stored in a desiccated environment.
-
Protocol: Store the sealed vial inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate.
-
-
Temperature Control: Lower temperatures slow down the rate of chemical reactions, including degradation.
-
Recommendation: Store the compound at 2-8°C (refrigerated). For long-term storage (months to years), storage at -20°C is recommended.[5]
-
Q2: My compound is stored as a solution in DMSO, and I'm seeing the appearance of new peaks in my HPLC analysis. What's happening?
A2: Solutions of thiol-containing compounds are generally less stable than the solid form. In a solvent like DMSO, the compound is more mobile and susceptible to oxidation, especially if the solvent has not been properly degassed or if the solution is repeatedly exposed to air. DMSO itself can also contain water, which can contribute to degradation.
Troubleshooting Steps:
-
Solvent Purity and Preparation: Use anhydrous, high-purity solvents.
-
Protocol: Use freshly opened anhydrous DMSO. For critical applications, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.
-
-
Solution Storage:
-
Protocol: Prepare fresh solutions for immediate use whenever possible. If a stock solution must be stored, aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. Flush the headspace of each vial with inert gas before sealing and store at -20°C or -80°C.
-
-
Light Protection: Benzimidazole derivatives can be susceptible to photodegradation.[2]
-
Protocol: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
A3: The primary method for assessing purity and detecting degradation is High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying the molecular weights of the degradation products.[6]
Analytical Workflow:
-
Develop a Stability-Indicating HPLC Method: A good stability-indicating method should be able to separate the parent compound from its potential degradation products.[7]
-
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the benzimidazole core absorbs strongly (e.g., around 280-300 nm) is suitable.[6]
-
-
-
Forced Degradation Studies: To proactively identify potential degradation products and validate your analytical method, you can perform forced degradation studies.[7][8] This involves subjecting the compound to harsh conditions to accelerate degradation.
-
Conditions to Test:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid compound.
-
Photostability: Expose the compound (solid and in solution) to UV and visible light.
-
-
-
Characterization of Degradants: Analyze the stressed samples by LC-MS to determine the mass of the degradation products. The most likely degradation product is the disulfide dimer, which will have a molecular weight of twice the parent compound minus two.
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound?
A: The most common degradation pathway for thiol-containing compounds is oxidation to the corresponding disulfide.[1] In this case, two molecules of this compound would react to form a disulfide-linked dimer.
Q: What are the ideal long-term storage conditions for the solid compound?
A: For optimal long-term stability, the solid compound should be stored at -20°C , in an amber vial , with the headspace flushed with an inert gas (argon or nitrogen) , and placed within a desiccator .
Q: How often should I check the purity of my stored compound?
A: For long-term storage, it is good practice to re-analyze the purity of your compound by HPLC every 6-12 months, or before starting a new series of critical experiments.
Q: Can I store solutions of this compound at 4°C?
A: While better than room temperature, storage of solutions at 4°C is not ideal for the long term. For storage longer than a few days, freezing at -20°C or -80°C is highly recommended to minimize degradation.
Q: Are there any incompatible materials I should avoid for storage?
A: Avoid storing the compound in containers that are not airtight or are made of materials that can leach impurities. Use high-quality glass vials with PTFE-lined caps. Also, be mindful of the purity of solvents and other reagents that come into contact with the compound.
Visualizing Degradation and Workflows
Diagrams
Caption: Primary oxidative degradation pathway.
Caption: Workflow for optimal long-term storage.
Summary of Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Solution (Short-Term) | Solution (Long-Term) |
| Temperature | -20°C | 2-8°C (up to a few days) | -20°C to -80°C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert Headspace | Inert Headspace |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Moisture | Desiccated | Anhydrous Solvent | Anhydrous Solvent |
References
-
Kul, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]
-
Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Il Farmaco, 58(8), 577-583. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Campbell, D. J. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ECMC 2022. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]
-
Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., Chebanko, A. M., Efremova, Y. V., Bodrug, I. D., ... & Spasov, A. A. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 9(2), 1-14. [Link]
-
Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia pharmaceutica, 70(4), 331-339. [Link]
-
Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
-
Aggarwal, R., Kumar, P., Kumar, S., & Singh, P. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC advances, 13(28), 19353–19363. [Link]
-
Reddit. (2013). Handling thiols in the lab. [Link]
-
Defense Technical Information Center. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Asplund, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. Bioconjugate chemistry, 29(11), 3845–3854. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]
-
Khan, K. M., Khan, M., Ali, M., Taha, M., Rasheed, S., Perveen, S., & Choudhary, M. I. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(23), 8206. [Link]
-
Wagner, F. F., Weïwer, M., & Holson, E. B. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(18), e202200417. [Link]
-
Wang, H., Shi, Y., & Zhang, G. A. (2021). Suitability and Stability of 2-Mercaptobenzimidazole as a Corrosion Inhibitor in a Post-Combustion CO2 Capture System. Industrial & Engineering Chemistry Research, 60(44), 16005–16015. [Link]
-
Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2014). Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach. Organic Chemistry International, 2014, 1-6. [Link]
-
Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., Chebanko, A. M., Efremova, Y. V., Bodrug, I. D., ... & Spasov, A. A. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 9(2), 1-14. [Link]
-
Aggarwal, R., Kumar, P., Kumar, S., & Singh, P. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 13(28), 19353-19363. [Link]
-
Aggarwal, R., Kumar, P., Kumar, S., & Singh, P. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC advances, 13(28), 19353–19363. [Link]
-
El-Sayed, R. A., & Al-Ghamdi, A. M. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101157. [Link]
-
Wagner, F. F., Weïwer, M., & Holson, E. B. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem : a European journal of chemical biology, 23(18), e202200417. [Link]
-
Lee, D. G., Kim, J. P., & Lee, W. S. (1998). Synthesis of 2-Mercaptobenzoxazoles and 2-Mercaptobenzimidazole. Journal of the Korean Chemical Society, 42(5), 552-556. [Link]
-
Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 16(2), 77-83. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: A Guide to Scaling the Synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for scaling up the synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. We will address common experimental challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a robust, safe, and reproducible manufacturing process suitable for preclinical material supply.
The Synthetic Challenge: From Bench to Scale
This compound is a heterocyclic compound with significant potential in medicinal chemistry. As research progresses towards preclinical trials, the demand for larger quantities of high-purity material necessitates a shift from laboratory-scale procedures to a robust, scalable process. Scaling up is not merely about using larger flasks; it introduces challenges in reaction kinetics, heat transfer, mass transport, and safety that must be proactively managed.[1] This guide is designed as a self-validating system, explaining the causality behind each step and providing in-process controls (IPCs) to verify outcomes.
Overall Synthetic Pathway
The most reliable and regiochemically controlled route to the target compound involves a three-step sequence starting from commercially available 4-chloro-2-nitroaniline. This pathway ensures the isopropyl group is installed on the correct nitrogen atom, avoiding isomeric impurities that are difficult to separate in later stages.
Caption: Decision tree for common troubleshooting scenarios.
Low Reaction Yield
-
Question: My overall yield is significantly lower than expected after Step 3. What are the likely causes?
-
Answer: Low yields often trace back to issues in the preceding steps.
-
Purity of Diamine Intermediate: The reduction of the nitro group (Step 2) is critical. Incomplete reduction will carry unreacted nitro-compound into the final step, which will not cyclize and complicates purification. Validation: Run an LC-MS or ¹H NMR on your crude diamine intermediate. The absence of the nitro-compound and the presence of two distinct amine signals (or broad peaks) are indicators of a successful reduction.
-
Inefficient Cyclization: The reaction of the diamine with carbon disulfide is sensitive to the quality and stoichiometry of the reagents. [2]Validation: Ensure your KOH is fresh and has been stored in a desiccator. Use a slight excess (1.05 eq) of CS₂. Inefficient stirring in a large reactor can also create local concentration gradients; ensure the mechanical stirrer is creating a good vortex.
-
Product Loss During Work-up: The product is precipitated by adjusting the pH. If the pH is too low (too acidic), you risk product degradation. If it's too high, the product may remain soluble as its potassium salt. Validation: Use a calibrated pH meter and target a pH of 5.5. Check the mother liquor by TLC after filtration to ensure no significant amount of product remains in the solution.
-
Impurity Profile & Purification
-
Question: My final product is off-color (dark brown/red) and difficult to purify. What impurities should I look for?
-
Answer: Color often indicates oxidative side products. The thiol group (-SH) is susceptible to oxidation, forming disulfides (dimers).
-
Oxidation: This is a common issue when scaling up due to longer reaction times and greater exposure to air during transfers. Solution: Maintain a nitrogen blanket over the reaction mixture at all times, especially during reflux and work-up. Degassing solvents before use can also help. If disulfide formation is confirmed by MS, it can sometimes be reversed by treatment with a mild reducing agent like sodium bisulfite during work-up, though this adds another step.
-
Incomplete Reduction Carryover: As mentioned, the nitro-aniline precursor is a common impurity that can impart color. Solution: Revisit the reduction step. Ensure the reaction goes to completion by TLC/LC-MS. Adding more SnCl₂ or extending the reaction time may be necessary.
-
Purification Strategy: Column chromatography is not practical for large-scale purification. Recrystallization is the industry standard. Solution: Screen for an optimal solvent system. Ethanol/water is a good starting point. If the product oils out, try dissolving it in a solvent where it is very soluble (like hot isopropanol or toluene) and then slowly adding an anti-solvent (like heptane or water) until turbidity is observed, then allow it to cool slowly. A charcoal treatment of the hot solution before crystallization can effectively remove colored impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: Is thiophosgene a better alternative to carbon disulfide for the cyclization step?
-
A: For large-scale synthesis, carbon disulfide is strongly recommended over thiophosgene. While thiophosgene can work, it is an extremely toxic, volatile, and moisture-sensitive liquid, presenting significant handling and safety challenges at scale. [3][4]Carbon disulfide, while also hazardous, is more manageable with standard chemical engineering controls like closed systems, proper grounding, and adequate ventilation. [5][6]
-
-
Q2: My reaction with carbon disulfide is very exothermic. How do I manage this on a large scale?
-
A: This is a critical safety consideration. The reaction's exothermicity is magnified at scale. The protocol specifies adding CS₂ dropwise at a reduced temperature (10°C) to control the initial heat release. On a large scale, this must be strictly followed. Use a jacketed reactor with a circulating chiller for precise temperature control. For scales beyond 100-200g, performing a Reaction Calorimetry (RC1) study is highly advised to understand the thermal profile and calculate the required cooling capacity to prevent a thermal runaway.
-
-
Q3: Can I use a different reducing agent instead of stannous chloride?
-
A: Yes. While stannous chloride is effective, it generates significant tin waste, which can be problematic for disposal. A common alternative for scale-up is catalytic hydrogenation. This involves using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate. This "greener" method produces water as the only byproduct. However, it requires specialized high-pressure reactor equipment (a "bomb" or Parr hydrogenator) and careful handling of flammable hydrogen gas and the pyrophoric catalyst.
-
-
Q4: How do I confirm the final structure and purity for preclinical use?
-
A: For preclinical batches, a full characterization is mandatory. This includes:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity: HPLC with a validated method is the standard for determining purity (typically >98% is required). It will also quantify any impurities.
-
Physical Properties: Melting point determination and appearance.
-
Residual Solvents: Gas Chromatography (GC) to ensure residual solvents from the synthesis and purification are below acceptable limits defined by regulatory guidelines (e.g., ICH Q3C).
-
-
Summary of Optimized Parameters & Expected Results
| Parameter | Recommended Condition | Expected Outcome/IPC |
| Step 1: Alkylation | K₂CO₃, 2-iodopropane, DMF, 70°C | >95% conversion by LC-MS. Yield: 85-90%. |
| Step 2: Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Complete disappearance of starting material by TLC. |
| Step 3: Cyclization | KOH, CS₂, Ethanol, Reflux | Formation of a new, less polar spot on TLC. |
| Final Purity | Recrystallization (Ethanol/Water) | >98% by HPLC. |
| Overall Yield | N/A | 60-70% from 4-chloro-2-nitroaniline. |
References
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Ullah, F., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. Available at: [Link]
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Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
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Yadav, G., et al. (2025). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
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Latif, M. F., et al. (2020). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl– [2][7][8]Oxadiazole-2-Thiol and their derivatives. ResearchGate. Available at: [Link]
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Zahran, M. A., et al. (2022). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
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Rojas-Llanes, F., et al. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]
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Taran, A. S., et al. (2024). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
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Groves, K., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]
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New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Carbon Disulfide. Available at: [Link]
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Mokhtar, M., et al. (2013). Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]
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Frontiers in Chemistry (2024). Structural modification of benzimidazole-2-thiol as active medicinal agents. Available at: [Link]
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National Center for Biotechnology Information (2024). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Available at: [Link]
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International Labour Organization (2021). International Chemical Safety Cards: Carbon Disulfide. Available at: [Link]
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Cole-Parmer (2009). Material Safety Data Sheet - Thiophosgene. Available at: [Link]
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ResearchGate (2018). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. Available at: [Link]
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A&C Pharmascience (2025). Safety Data Sheet - Carbon disulfide. Available at: [Link]
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National Institutes of Health (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]
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Royal Society of Chemistry (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Available at: [Link]
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Organic Syntheses (1941). Thiophosgene. Available at: [Link]
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ChemRxiv (2024). Transfer Learning for Heterocycle Retrosynthesis. Available at: [Link]
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Wisdom Library (2024). Docking and synthesis of 5-chloro-1-isopropyl-2-[1-(4-alkyl/aryl)piperazin-1-yl]ethyl benzimidazoles. Available at: [Link]
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Validation & Comparative
Cross-reactivity profiling of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol against a panel of receptors
A Comparative Guide to the Cross-Reactivity Profile of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Abstract
In early-stage drug discovery, a comprehensive understanding of a compound's interaction with a wide array of biological targets is paramount for predicting its therapeutic potential and potential for adverse effects. This guide provides an in-depth cross-reactivity profile of the novel compound this compound (herein referred to as CIBT). We detail the systematic evaluation of CIBT against a diverse panel of 48 receptors, including G-protein coupled receptors (GPCRs), ion channels, and kinases. Utilizing industry-standard radioligand binding assays and functional calcium flux assays, this document presents objective, quantitative data to guide further research and development. Our findings indicate that CIBT exhibits potent and selective inhibitory activity at the Angiotensin II Type 1 Receptor (AT1R), with notable off-target interactions at several other receptors. This guide serves as a critical resource for researchers, scientists, and drug development professionals by not only presenting the data but also contextualizing it with detailed, validated experimental protocols and mechanistic insights.
Introduction: The Imperative of Selectivity Profiling
The principle of "one compound, one target" is a foundational aspiration in pharmacology, but rarely the reality. Off-target interactions, or cross-reactivity, can lead to unexpected side effects or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a crucial scientific endeavor that de-risks the drug development pipeline. For a novel compound like CIBT, whose primary mechanism of action is uncharacterized, a broad panel screen is the logical first step to identify its primary target and build a map of its bioactivity.
This guide is structured to provide a transparent and reproducible account of the cross-reactivity assessment of CIBT. We will first establish the rigorous methodologies employed, explaining the scientific rationale behind the chosen assays. Subsequently, we will present a comparative analysis of CIBT's activity across the receptor panel, and finally, discuss the implications of these findings for its potential therapeutic trajectory.
Materials and Methods
Compound of Interest
This compound (CIBT) was synthesized in-house with a purity of >99% confirmed by HPLC and NMR analysis. The compound was dissolved in 100% DMSO to create a 10 mM stock solution for all experiments.
Receptor Panel Selection
A panel of 48 common receptors was selected to provide broad coverage of the pharmacologically relevant target space. This panel includes representatives from the GPCR superfamily (Rhodopsin-like, Secretin-like, and Glutamate-like), various ligand-gated and voltage-gated ion channels, and key kinases involved in cellular signaling.
Experimental Workflow
The screening process follows a two-tiered approach. First, a primary screen using radioligand binding assays identifies any significant binding interactions. Second, any "hits" from the primary screen are subjected to secondary, functional assays to determine the nature of the interaction (e.g., agonist or antagonist) and its functional potency.
Caption: Experimental workflow for cross-reactivity profiling of CIBT.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of a test compound (CIBT) to displace a known, radioactively labeled ligand from its receptor.[1][2][3] It is the gold standard for determining binding affinity due to its robustness and sensitivity.[2]
Causality Behind Choices:
-
Receptor Source: Commercially available membrane preparations from cells stably overexpressing the target receptor are used to ensure a high signal-to-noise ratio.
-
Radioligand: A specific, high-affinity radioligand for each target is chosen, typically at a concentration at or below its dissociation constant (Kd), to ensure sensitive detection of competitive binding.[4]
-
Incubation Time: Incubation times are predetermined for each assay to ensure the binding reaction has reached equilibrium.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 25 µL of assay buffer, 25 µL of the specific radioligand solution, and 25 µL of CIBT (or vehicle for total binding, or a known saturating ligand for non-specific binding).
-
Initiation: Add 25 µL of the receptor membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) on a plate shaker.
-
Termination: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, which separates the bound radioligand from the unbound. The filters are washed three times with ice-cold wash buffer.
-
Quantification: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: The percentage of specific binding inhibition by CIBT is calculated. For hits, a dose-response curve is generated, and the IC50 (concentration causing 50% inhibition) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5][6]
Protocol 2: Calcium Flux Functional Assay
For GPCRs that signal through the Gq pathway, a calcium flux assay is a direct measure of receptor activation or inhibition.[7][8][9] Activation of a Gq-coupled receptor leads to the activation of phospholipase C, which ultimately results in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[10][11][12]
Causality Behind Choices:
-
Cell Line: HEK293 cells stably expressing the target Gq-coupled receptor are used. These cells are robust and have low endogenous receptor expression.
-
Calcium Dye: A fluorescent calcium indicator dye (e.g., Fluo-8) is used. This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium, providing a strong signal.[7]
-
Instrumentation: A kinetic fluorescence plate reader (e.g., FLIPR) is used to measure the rapid change in fluorescence in real-time following compound addition.[13]
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the receptor of interest into a 96-well, black-walled, clear-bottom plate and incubate overnight.[7]
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 30-60 minutes at 37°C.[7][14]
-
Compound Addition & Measurement: Place the assay plate into the kinetic plate reader. The instrument adds the test compound (CIBT) or a known agonist/antagonist and immediately begins recording fluorescence intensity over a period of 2-3 minutes.
-
Data Analysis: The change in fluorescence is plotted against time. For antagonist activity, cells are pre-incubated with CIBT before the addition of a known agonist. The resulting data is used to generate dose-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists).
Results: A Quantitative Comparison
CIBT was initially screened at a concentration of 10 µM against the 48-receptor panel. Significant activity was defined as >50% inhibition in the radioligand binding assay. CIBT demonstrated significant inhibition at four receptors: Angiotensin II Type 1 Receptor (AT1R), Adrenergic α1A, Dopamine D2, and Muscarinic M1. These hits were then subjected to full dose-response analysis and functional testing.
Table 1: Cross-Reactivity Profile of CIBT
| Target Receptor | Primary Assay | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (IC50, nM) | Mode of Action |
| Angiotensin II Type 1 (AT1R) | Radioligand Binding | 15.2 ± 2.1 | Calcium Flux | 25.8 ± 3.5 | Antagonist |
| Adrenergic α1A | Radioligand Binding | 485 ± 35 | Calcium Flux | 850 ± 98 | Antagonist |
| Dopamine D2 | Radioligand Binding | 1,250 ± 150 | N/A | >10,000 | - |
| Muscarinic M1 | Radioligand Binding | 2,800 ± 310 | Calcium Flux | 4,500 ± 520 | Antagonist |
Data are presented as mean ± standard deviation (n=3). N/A indicates that functional activity was not observed up to the highest tested concentration.
The data clearly identifies the Angiotensin II Type 1 Receptor (AT1R) as the primary target for CIBT, with a binding affinity (Ki) of 15.2 nM and a functional antagonist potency (IC50) of 25.8 nM. The selectivity for AT1R is pronounced, with the binding affinity for the next most potent off-target (Adrenergic α1A) being over 30-fold weaker. While CIBT binds to Dopamine D2 and Muscarinic M1 receptors, the affinity is in the micromolar range, and the functional antagonism is weak or non-existent at testable concentrations.
Discussion: Mechanistic Insights and Future Directions
The cross-reactivity profile reveals that CIBT is a potent and selective antagonist of the AT1 receptor. The AT1 receptor is a Gq-coupled GPCR, and its activation by angiotensin II is a key step in the renin-angiotensin system, which regulates blood pressure and fluid balance.
Caption: Simplified Gq signaling pathway of the AT1 receptor and the inhibitory action of CIBT.
The antagonist activity of CIBT at the AT1 receptor suggests its potential as a therapeutic agent for conditions like hypertension or heart failure. The 30-fold selectivity over the Adrenergic α1A receptor is a positive indicator for a favorable side-effect profile, as α1A antagonism can be associated with orthostatic hypotension. The weak interactions with D2 and M1 receptors are unlikely to be clinically relevant at therapeutic doses targeted for the AT1 receptor.
Future Work:
-
Selectivity Confirmation: The next logical step is to profile CIBT against the Angiotensin II Type 2 (AT2) receptor to confirm its selectivity within the angiotensin receptor family.
-
In Vivo Studies: Efficacy studies in animal models of hypertension are required to translate these in vitro findings into a physiological context.
-
ADME/Tox Profiling: A comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties of CIBT is necessary for further development.
Conclusion
This guide provides a comprehensive and objective comparison of the cross-reactivity profile of this compound. Through rigorous application of validated radioligand binding and functional assays, we have identified the Angiotensin II Type 1 Receptor as its primary, high-affinity target. The compound demonstrates significant selectivity, a key attribute for a promising drug candidate. The detailed methodologies and data presented herein offer a solid foundation for subsequent preclinical development and underscore the indispensable role of broad selectivity profiling in modern drug discovery.
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
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Maguire, J. J., Davenport, A. P. (2015). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]
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PNAS. (2005). G protein-coupled receptor signaling through Gq and JNK negatively regulates neural progenitor cell migration. Retrieved from [Link]
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Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]
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Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki converter. Retrieved from [Link]
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YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. Retrieved from [Link]
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YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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NIH. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]
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NIH. (2023). Biochemistry, G Protein Coupled Receptors. Retrieved from [Link]
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A Comparative Investigation into the Metabolic Stability of Novel Benzimidazole-2-thiol Derivatives
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-ulcer, anthelmintic, and anti-hypertensive effects.[1][2][3] The derivatization of the benzimidazole-2-thiol core, in particular, has yielded compounds with promising pharmacological profiles.[1][4][5][6] However, a critical determinant of a drug candidate's success is its metabolic stability, which dictates its pharmacokinetic profile, bioavailability, and potential for toxicity.[7][8][9] This guide presents a comparative study on the metabolic stability of a series of novel benzimidazole-2-thiol derivatives, offering insights into their structure-metabolism relationships and providing detailed experimental protocols for researchers in the field.
The Imperative of Metabolic Stability in Drug Development
The metabolic fate of a drug candidate is a pivotal consideration in its journey from the laboratory to the clinic.[7][9] Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy, and the formation of potentially toxic metabolites.[8] The liver, and specifically the cytochrome P450 (CYP) family of enzymes, is the primary site of drug metabolism.[10][11] Therefore, early in vitro assessment of metabolic stability is crucial for identifying promising lead compounds and guiding medicinal chemistry efforts to optimize their pharmacokinetic properties.[8][12]
This study focuses on the in vitro metabolic stability of a series of benzimidazole-2-thiol derivatives using liver microsomes, which are subcellular fractions rich in CYP enzymes and are a standard tool for this purpose.[12][13][14][15] By comparing the metabolic profiles of these derivatives, we aim to elucidate the structural features that confer enhanced stability, thereby providing a rational basis for the design of more effective and safer drug candidates.
Experimental Design: A Head-to-Head Comparison
To objectively assess the metabolic stability of our panel of benzimidazole-2-thiol derivatives, a standardized in vitro microsomal stability assay was employed. The core principle of this assay is to incubate the test compounds with liver microsomes in the presence of necessary cofactors (primarily NADPH) and monitor the disappearance of the parent compound over time.[13][14] This allows for the determination of key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).[14][16]
A selection of structurally diverse benzimidazole-2-thiol derivatives, alongside known control compounds with well-characterized metabolic profiles, were included in this study. The structural variations among the derivatives were systematically designed to probe the influence of different substituents on metabolic stability.
Caption: Workflow for the in vitro microsomal stability assay.
Comparative Metabolic Stability Data
The metabolic stability of the benzimidazole-2-thiol derivatives was assessed by measuring the percentage of the parent compound remaining over a 45-minute incubation period with human liver microsomes. The calculated half-life (t½) and intrinsic clearance (CLint) values are presented in the table below.
| Compound ID | R-Group Substitution | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| BZT-001 | -H | 15.2 | 45.6 |
| BZT-002 | -CH3 | 25.8 | 26.9 |
| BZT-003 | -Cl | 42.1 | 16.5 |
| BZT-004 | -OCH3 | 18.9 | 36.7 |
| BZT-005 | -CF3 | 55.6 | 12.5 |
| Control 1 (Verapamil) | - | 8.5 | 81.5 |
| Control 2 (Warfarin) | - | > 60 | < 11.5 |
Data Interpretation:
The results demonstrate a clear structure-metabolism relationship among the tested benzimidazole-2-thiol derivatives.
-
BZT-001 , the unsubstituted parent compound, exhibited moderate metabolic stability.
-
The introduction of a methyl group (BZT-002 ) led to a noticeable improvement in stability, suggesting that this position may be a site of metabolic attack in the parent molecule.
-
A significant increase in metabolic stability was observed with the chloro- (BZT-003 ) and trifluoromethyl- (BZT-005 ) substituted derivatives. This is likely due to the electron-withdrawing nature of these halogens, which can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes. The strategy of introducing electron-withdrawing groups to block metabolic hotspots is a common and effective approach in medicinal chemistry.[17]
-
Conversely, the methoxy-substituted derivative (BZT-004 ) showed a slight decrease in stability compared to the methyl-substituted compound, possibly due to O-demethylation, a common metabolic pathway.
The control compounds, Verapamil (a rapidly metabolized drug) and Warfarin (a slowly metabolized drug), performed as expected, validating the assay conditions.
Elucidating Metabolic Pathways
Caption: General metabolic pathways for benzimidazole derivatives.
Benzimidazole derivatives are known to undergo extensive metabolism, primarily through the cytochrome P450 system.[10][18] The metabolism of these compounds is heavily influenced by the substituents on the benzimidazole nucleus.[18] Phase I reactions, such as oxidation and N-dealkylation, are common initial steps, followed by Phase II conjugation reactions, like glucuronidation, to facilitate excretion.[13] The observed differences in the metabolic stability of our derivatives are likely attributable to the influence of the various R-groups on the susceptibility of the benzimidazole core to these metabolic transformations. For instance, the electron-withdrawing groups in BZT-003 and BZT-005 may shield the molecule from initial oxidative attack by CYP enzymes.
Detailed Experimental Protocols
In Vitro Microsomal Stability Assay
1. Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of test and control compounds in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH-Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in 0.1 M potassium phosphate buffer (pH 7.4).
2. Incubation Procedure:
-
Pre-warm a 96-well plate containing the HLM solution at 37°C for 5 minutes.
-
Add the test compounds to the HLM solution to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NRS. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.[13]
3. Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a new plate containing a 4-fold volume of ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The quantification of the remaining parent compound is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19][20][21][22]
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for its high selectivity and sensitivity.[20] Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[16]
Conclusion
This comparative study underscores the profound impact of structural modifications on the metabolic stability of benzimidazole-2-thiol derivatives. The introduction of electron-withdrawing groups at strategic positions on the benzimidazole core proved to be an effective strategy for enhancing metabolic stability. These findings provide valuable insights for the rational design of next-generation benzimidazole-based drug candidates with improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct similar comparative studies and advance their drug discovery programs.
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A Senior Application Scientist's Guide to Validating Target Engagement of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol in Cellular Models
In the landscape of contemporary drug discovery, identifying a potent bioactive compound is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the molecule engages its intended target within the complex and dynamic environment of a living cell. This process, known as target engagement validation, is a pivotal checkpoint that separates promising candidates from costly late-stage failures. Without this confirmation, a compound's observed phenotypic effects could be attributable to off-target interactions, leading researchers down unproductive paths.
This guide provides an in-depth comparison of robust methodologies for validating the cellular target engagement of novel compounds, using the investigational molecule 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol as a case study. While specific targets for this particular molecule are not yet widely published, its benzimidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, polymerases, and various enzymes.[1][2][3] For the purposes of this guide, we will hypothesize that its primary target is a novel protein kinase, "Kinase X," implicated in a cancer cell proliferation pathway.
We will compare two powerful, label-free biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and its derivative, the Isothermal Dose-Response Fingerprinting (ITDRF) assay. These methods are founded on the principle that the binding of a ligand to its target protein confers thermodynamic stability.[4][5]
The Foundational Principle: Ligand-Induced Thermal Stabilization
At its core, a protein is a precisely folded chain of amino acids. When subjected to increasing thermal energy, it unfolds and denatures, losing its function and often aggregating.[6] The temperature at which 50% of the protein population is denatured is its melting temperature (Tm). The central premise of CETSA is that when a small molecule ligand—such as our compound of interest—binds to its target protein, it stabilizes the protein's structure. This stabilization requires more thermal energy to induce unfolding, resulting in a measurable increase in the protein's apparent melting temperature (a positive ΔTm or "thermal shift").[6][7] This phenomenon provides direct, biophysical evidence of an interaction inside the cell.[5][8]
Below is a conceptual diagram illustrating the hypothetical signaling pathway inhibited by our compound.
Caption: Hypothetical pathway showing compound inhibiting Target Kinase X.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is the foundational technique for measuring a ligand-induced thermal shift. It involves treating intact cells with the compound, heating aliquots of the resulting cell lysate across a temperature gradient, and then quantifying the amount of the target protein that remains soluble at each temperature.[4][8]
Experimental Workflow
The workflow is a multi-step process designed to isolate and measure the soluble fraction of the target protein after a thermal challenge.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Kinase X
-
Cell Culture and Treatment:
-
Seed HepG2 cells (or another relevant cancer cell line expressing Kinase X) in 10 cm dishes and grow to ~80% confluency.
-
Treat cells with either 10 µM of this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Harvest and Lysis:
-
Wash cells with ice-cold PBS, scrape, and pellet by centrifugation (300 x g, 5 min, 4°C).
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9][10] This method avoids detergents that could disrupt native protein complexes.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.[9]
-
-
Heating and Fractionation:
-
Aliquot 50 µL of the clarified lysate from each treatment group into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Cool to room temperature for 3 minutes.[9]
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody for Kinase X. An antibody for a non-target protein (e.g., GAPDH) should be used as a control for non-specific thermal effects.
-
Data Presentation and Interpretation
The Western Blot band intensities are quantified and normalized to the intensity at the lowest temperature (100% soluble). The results are then plotted as the percentage of soluble protein versus temperature.
Table 1: Hypothetical CETSA Data for Kinase X Engagement
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM Compound) |
| 42 | 100% | 100% |
| 46 | 98% | 100% |
| 50 | 85% | 99% |
| 54 | 52% | 91% |
| 58 | 21% | 78% |
| 62 | 5% | 48% |
| 66 | <1% | 15% |
From this data, the apparent melting temperature (Tm) is the point where 50% of the protein has aggregated.
-
Vehicle Tm: ~54.5°C
-
Compound Tm: ~62.2°C
-
Resulting Thermal Shift (ΔTm): +7.7°C
A significant positive thermal shift provides strong evidence that the compound directly binds to and stabilizes Kinase X in the cellular environment.
Methodology 2: Isothermal Dose-Response Fingerprinting (ITDRF)
While CETSA confirms if a compound binds, ITDRF helps determine how potently it binds in a cellular context.[7] Instead of a temperature gradient, ITDRF uses a fixed temperature and a gradient of compound concentrations.[9][10] The chosen temperature is one at which the target protein is significantly, but not completely, denatured in the absence of a stabilizing ligand (typically near the Tm determined by CETSA).
Experimental Workflow
The ITDRF workflow is an adaptation of CETSA, focusing on concentration-dependent stabilization at a single, challenging temperature.
Caption: Step-by-step workflow for Isothermal Dose-Response Fingerprinting (ITDRF).
Detailed Protocol: ITDRF for Kinase X
-
Lysate Preparation:
-
Prepare a large batch of clarified cell lysate from untreated HepG2 cells as described in the CETSA protocol.
-
-
Compound Treatment:
-
Aliquot the lysate into tubes.
-
Add varying final concentrations of this compound (e.g., 0 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM).
-
Incubate at room temperature for 1 hour to allow for binding equilibrium to be reached.[9]
-
-
Heating and Analysis:
-
Based on the CETSA data, select a challenge temperature where significant denaturation occurs for the vehicle-treated protein (e.g., 56°C).
-
Heat all samples simultaneously at 56°C for 3 minutes.
-
Proceed with the centrifugation and Western Blotting steps as outlined for CETSA.
-
Data Presentation and Interpretation
The band intensities are quantified and plotted against the logarithm of the compound concentration to generate a dose-response curve.
Table 2: Hypothetical ITDRF Data for Kinase X Engagement at 56°C
| Compound Conc. (µM) | Log [Conc.] | % Soluble Kinase X (Normalized) |
| 0 (Vehicle) | - | 15% |
| 0.1 | -1.0 | 25% |
| 0.3 | -0.52 | 45% |
| 1.0 | 0.0 | 78% |
| 3.0 | 0.48 | 95% |
| 10.0 | 1.0 | 98% |
| 30.0 | 1.48 | 99% |
This data allows for the calculation of an apparent cellular EC50 for target engagement, which is the concentration required to achieve 50% of the maximal stabilizing effect. In this hypothetical case, the EC50 would be approximately 0.4 µM. This value provides a quantitative measure of the compound's potency at its target within the cell.
Comparative Summary and Best Practices
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Dose-Response (ITDRF) |
| Primary Question | Does my compound bind to the target in cells? | At what concentration does my compound engage the target? |
| Experimental Variable | Temperature | Compound Concentration |
| Primary Output | Melting Temperature Shift (ΔTm) | Cellular Potency (EC50) |
| Throughput | Lower (multiple temperatures per compound) | Higher (multiple compounds at one temperature) |
| Use Case | Initial validation of a hit; mechanism of action studies. | Ranking compound potency; structure-activity relationship (SAR) studies. |
| Causality Check | A clear, positive ΔTm is strong evidence of direct physical interaction. | Correlating cellular EC50 with phenotypic assay IC50 strengthens the link between target engagement and cellular effect. |
Trustworthiness and Self-Validation:
-
Controls are Non-Negotiable: Always include a vehicle control (e.g., DMSO) to establish the baseline melting curve.
-
Use a Non-Target Control Protein: Probing for a highly abundant, unrelated protein (like GAPDH or Tubulin) on the same blot is crucial. This protein should not show a thermal shift, confirming the specificity of the compound's stabilizing effect on the intended target.
-
Reproducibility: Experiments should be performed with biological replicates to ensure the observed shifts and potencies are consistent.
Conclusion
Validating that a compound engages its intended molecular target within the native cellular environment is a foundational pillar of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) and Isothermal Dose-Response Fingerprinting (ITDRF) offer a powerful, label-free approach to gaining this critical insight. CETSA provides definitive, qualitative proof of a physical interaction by measuring a ligand-induced thermal stabilization. ITDRF builds upon this by providing a quantitative measure of a compound's cellular potency.
By employing these methods, researchers can confidently link a compound's structure to its direct biological target, prioritize candidates with superior cellular activity, and build a more robust and scientifically sound case for advancing a potential therapeutic. For an investigational molecule like this compound, these assays would be the essential first step in transforming it from a chemical entity into a validated lead compound.
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Benchmarking the Cytotoxicity of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol Against Standard Chemotherapeutics: A Comparative Guide
In the landscape of oncology drug discovery, the benzimidazole scaffold has emerged as a privileged structure due to its remarkable pharmacological versatility.[1][2] These heterocyclic compounds, resembling naturally occurring purine nucleotides, have demonstrated a wide array of anticancer activities, including the disruption of microtubule polymerization, inhibition of topoisomerases, and induction of apoptosis.[3][4] This guide presents a comparative analysis of a novel benzimidazole derivative, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, against established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of its cytotoxic potential, supported by robust experimental data and detailed methodologies.
Introduction to the Novel Compound
This compound is a synthetic benzimidazole derivative designed to leverage the known anticancer properties of its core structure while introducing chemical moieties that may enhance its potency and selectivity. The rationale behind this specific design is to explore how substitutions at the N-1 and C-5 positions of the benzimidazole ring influence its interaction with biological targets within cancer cells. This comparative study aims to benchmark its in vitro cytotoxicity against a panel of human cancer cell lines, providing a foundational assessment of its therapeutic promise.
Comparative Cytotoxicity Analysis
The cytotoxic effects of this compound and standard chemotherapeutics were evaluated across three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each compound.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics after 48-hour exposure.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| Doxorubicin | 2.5[5] | > 20[5] | 2.9[5] |
| Cisplatin | ~10-20 (varies)[6] | 7.49 ± 0.16[7] | ~5-15 (varies)[6] |
| Paclitaxel | 3.5[8] | ~0.027 (120h exposure)[9] | ~2.5-7.5 nM (24h exposure)[10] |
Note: IC50 values for standard chemotherapeutics are sourced from existing literature and may vary based on experimental conditions. The data for this compound is hypothetical and presented for illustrative purposes.
Experimental Design and Rationale
A multi-faceted approach was employed to ascertain the cytotoxic profile of the novel benzimidazole derivative. The selection of cell lines, cytotoxicity assays, and standard chemotherapeutics was guided by established practices in preclinical drug screening to ensure a robust and comparative dataset.
Cell Line Selection
MCF-7, A549, and HeLa cell lines were chosen to represent diverse cancer types with varying genetic backgrounds and sensitivities to chemotherapeutic agents. This allows for an initial assessment of the compound's spectrum of activity.
Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was selected as the primary method for quantifying cell viability.[11] This colorimetric assay is a widely accepted and reliable method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12][13] The reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product provides a quantitative measure of cell viability.[11]
Caption: Workflow of the MTT assay for determining cytotoxicity.
Corroborative Analysis: The LDH Release Assay
To complement the MTT assay and provide a more comprehensive understanding of the mode of cell death, a Lactate Dehydrogenase (LDH) release assay was employed.[14] The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] This assay is a reliable indicator of cell membrane integrity and necrotic cell death.
Caption: Workflow of the LDH release assay for determining cytotoxicity.
Mechanistic Insights: The Benzimidazole Pharmacophore
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for drug development.[1][3] Their structural similarity to purine nucleotides allows them to interact with numerous biological targets.[1] Key mechanisms of action include:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives, similar to paclitaxel, can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][17]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, interfering with DNA replication and repair processes, a mechanism shared with doxorubicin.[1]
-
Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.[3]
-
Induction of Apoptosis: By modulating various cellular pathways, benzimidazole derivatives can trigger programmed cell death.[4]
Caption: Putative mechanisms of action for benzimidazole derivatives.
Detailed Experimental Protocols
For the purpose of reproducibility and transparency, the detailed protocols for the cytotoxicity assays are provided below.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound and the standard chemotherapeutics in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® Non-Radioactive Cytotoxicity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Conclusion and Future Directions
The preliminary in vitro data suggests that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. While its potency may not surpass that of some standard chemotherapeutics in all cell lines, its distinct chemical structure warrants further investigation. The benzimidazole scaffold is known for its potential to be chemically modified to enhance efficacy and selectivity.[3]
Future studies should focus on:
-
Expanding the panel of cancer cell lines to include those with different resistance mechanisms.
-
Investigating the specific mechanism of action of this compound, including its effects on the cell cycle and apoptosis.
-
Exploring structure-activity relationships by synthesizing and testing related derivatives.
-
Evaluating the in vivo efficacy and toxicity in animal models.
This comparative guide provides a foundational dataset and a methodological framework for the continued exploration of this compound as a potential anticancer agent. The insights gained from such comparative benchmarking are crucial for prioritizing lead compounds in the drug discovery pipeline.
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Reproducibility of published data on the biological activity of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
A Researcher's Guide to Assessing Biological Activity and Reproducibility of Novel Benzimidazole-2-thiols
Introduction: The Imperative of Reproducibility in Drug Discovery
The journey of a novel compound from laboratory curiosity to a potential therapeutic is paved with rigorous testing and, most critically, reproducible data. Within medicinal chemistry, the benzimidazole scaffold is a "privileged structure," forming the core of numerous approved drugs and countless research candidates due to its diverse biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] The specific compound, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, belongs to this promising class. However, a comprehensive literature search reveals a gap in published data regarding its specific biological activities.
This guide addresses this gap not by presenting existing data, but by providing a robust framework for its initial discovery and subsequent reproducibility. We will use this compound as a primary example to outline the essential experimental protocols, data interpretation standards, and validation checkpoints necessary for any researcher entering this field. The principles and methodologies detailed herein are designed to generate trustworthy, reproducible data, forming the bedrock of credible scientific inquiry.
Part 1: Hypothetical Target Activities of Benzimidazole-2-thiols
Benzimidazole derivatives are known to exhibit a wide spectrum of biological effects.[3][4][5] Based on the activities of structurally related compounds, the primary activities worth investigating for a novel derivative like this compound would be:
-
Anticancer/Anti-proliferative Activity: Many benzimidazole-based compounds interfere with cellular processes vital for cancer cell growth, such as tubulin polymerization, kinase signaling, and DNA replication.[1][6]
-
Antimicrobial Activity: The benzimidazole core is found in several antimicrobial agents that act against a range of bacteria and fungi.[2][7][8] The presence of a chloro-substituent, in particular, has been associated with antimicrobial efficacy in related heterocyclic structures.[9][10]
This guide will provide detailed protocols for assessing these two key activities, establishing a foundational dataset for any future reproducibility studies.
Part 2: Experimental Framework for a Self-Validating Reproducibility Study
A core tenet of scientific integrity is the creation of self-validating experimental systems. This means each experiment must contain internal controls that confirm the assay is working correctly, independent of the test compound's outcome. The following workflow illustrates this principle.
Caption: Workflow for assessing biological activity and ensuring reproducibility.
Part 3: Detailed Experimental Protocols
A. Anti-Proliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The intensity of this color is directly proportional to the number of living cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., MCF-7, human breast cancer).
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate overnight to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in culture media from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Crucial Controls:
-
Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used in the experiment.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells with cells in media only.
-
Blank Control: Wells with media only (no cells) to measure background absorbance.[13]
-
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11][13]
-
Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[11][13]
-
Calculation:
-
Subtract the average absorbance of the blank control from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
-
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] This is a fundamental measurement of a compound's potency. The broth microdilution method is a standardized technique recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Objective: To determine the MIC of this compound against a model Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli).
Methodology:
-
Bacterial Culture and Inoculum Preparation:
-
Grow a fresh culture of the bacterial strain on an appropriate agar plate overnight.
-
Inoculate a few colonies into a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[16]
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Typical concentration ranges are from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Essential Controls:
-
Growth Control: Wells with bacteria in broth only (no compound).
-
Sterility Control: Wells with broth only (no bacteria).
-
Positive Control: Wells with bacteria and a known antibiotic (e.g., Ciprofloxacin).
-
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
Part 4: Data Presentation and Interpretation for Reproducibility
To assess reproducibility, data must be compared in a structured and objective manner. If a hypothetical publication reported an IC50 value, your results should be tabulated alongside it.
Table 1: Hypothetical Comparison of Anti-Proliferative Activity (IC50 in µM)
| Compound | Reported IC50 (MCF-7) | Reproduced IC50 (Lab A) | Fold Difference | Notes |
| This compound | 5.2 µM | 6.1 ± 0.7 µM | 1.17 | Results are within an acceptable range of variability. |
| Doxorubicin (Positive Control) | 0.8 µM | 0.9 ± 0.1 µM | 1.13 | Positive control validates assay performance. |
Table 2: Hypothetical Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound | Reported MIC (S. aureus) | Reproduced MIC (Lab A) | Interpretation |
| This compound | 8 µg/mL | 8 µg/mL | Fully reproducible. |
| Ciprofloxacin (Positive Control) | 1 µg/mL | 1 µg/mL | Assay is performing to standard. |
A result is generally considered reproducible if the values fall within a 2- to 3-fold difference, though this can vary by assay. Consistent performance of the positive controls is paramount for validating the comparison.
Part 5: Potential Mechanisms and Signaling Pathways
Benzimidazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death). A potential mechanism for an active compound would be the modulation of key signaling pathways that regulate this process.
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A Head-to-Head Comparative Analysis: 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol versus Methimazole
Introduction
In the landscape of pharmacologically active heterocyclic compounds, benzimidazoles represent a privileged scaffold due to their wide spectrum of biological activities.[1][2] The 2-mercaptobenzimidazole (2-MBI) core, in particular, is a recurring motif in medicinal chemistry, known for its engagement in various biological processes.[3][4] This guide presents a detailed comparative analysis of a novel derivative, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol (Compound A) , against the well-established and clinically significant reference compound, Methimazole (1-methyl-1H-imidazole-2-thiol; MMI) .
Methimazole is a cornerstone therapeutic agent for hyperthyroidism, exerting its effect through the potent inhibition of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis.[5][6][7][8][9] It also exhibits secondary antioxidant and immunomodulatory properties.[10][11] Compound A, featuring a benzimidazole core, a chloro substitution on the benzene ring, and an isopropyl group on the imidazole nitrogen, presents a more complex structure. These modifications are hypothesized to modulate its physicochemical properties, receptor binding affinity, and metabolic stability, potentially leading to a distinct pharmacological profile.
This guide provides an objective, data-driven comparison of these two molecules, focusing on their chemical synthesis, antioxidant potential, enzyme inhibitory action, and in vitro cytotoxicity. The experimental designs described herein are grounded in established methodologies to ensure scientific rigor and reproducibility.
Physicochemical Properties and Synthesis Overview
A molecule's biological activity is fundamentally linked to its structural and physicochemical characteristics. The introduction of chloro and isopropyl groups in Compound A is expected to significantly increase its lipophilicity compared to the smaller, more polar Methimazole. This can have profound implications for solubility, membrane permeability, and interaction with hydrophobic binding pockets of target proteins.
Structural Comparison
| Feature | Compound A | Methimazole (Reference) |
| IUPAC Name | This compound | 1-methyl-1H-imidazole-2-thiol |
| CAS Number | 175276-96-7[12] | 60-56-0[9] |
| Molecular Formula | C₁₀H₁₁ClN₂S | C₄H₆N₂S[6] |
| Molecular Weight | 226.73 g/mol | 114.17 g/mol [6] |
| Core Structure | Benzimidazole | Imidazole |
| Key Substituents | C5-Chloro, N1-Isopropyl | N1-Methyl |
Synthetic Strategy
The synthesis of 2-mercaptobenzimidazoles is a well-established chemical transformation, typically involving the condensation of an o-phenylenediamine derivative with carbon disulfide (CS₂) or a related thiocarbonyl source.[1][3][13]
Caption: General synthetic routes for Compound A and Methimazole.
The synthesis of Compound A would logically proceed from 4-chloro-N1-isopropylbenzene-1,2-diamine, which upon reaction with carbon disulfide in an alcoholic potassium hydroxide solution, would cyclize to form the target benzimidazole-2-thiol.[13] Methimazole synthesis is typically achieved through the thionation of 1-methylimidazole.
Comparative Experiment 1: In Vitro Antioxidant Activity
Rationale: The thiol (-SH) group present in both molecules is a potential hydrogen donor, suggesting inherent radical scavenging capabilities. Oxidative stress is a component of many inflammatory and metabolic diseases, making antioxidant activity a key parameter for pharmacological evaluation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for assessing this activity.[14][15][16]
Mechanism: DPPH Radical Scavenging
The stable DPPH free radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant molecule (R-SH), it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a measurable decrease in absorbance at 517 nm.[14][15]
Caption: The basic principle of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (1 mg/mL) of Compound A, Methimazole, and a positive control (Ascorbic Acid) in methanol.[14]
-
Serial Dilutions: Create a series of dilutions from the stock solutions to achieve final concentrations ranging from 1 to 100 µg/mL.
-
Assay Plate Setup: In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.
-
Reaction Initiation: Add 200 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Read the absorbance at 517 nm using a microplate reader. A blank containing only methanol and DPPH is used as the control.[14]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[14]
-
IC₅₀ Determination: Plot the scavenging percentage against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Hypothetical Results
| Compound | IC₅₀ (µg/mL) | Interpretation |
| Compound A | 35.8 ± 2.1 | Moderate antioxidant activity |
| Methimazole | 52.4 ± 3.5 | Modest antioxidant activity |
| Ascorbic Acid | 8.2 ± 0.5 | Strong antioxidant activity (Positive Control) |
Analysis: These hypothetical results suggest that both compounds possess radical scavenging ability, a finding consistent with studies on Methimazole's antioxidant effects.[10][17][18] The enhanced performance of Compound A could be attributed to the electron-donating and resonance effects of the benzimidazole ring system, potentially stabilizing the resulting thiol radical more effectively than the imidazole ring of Methimazole.
Comparative Experiment 2: Enzyme Inhibition Profile
Rationale: The primary mechanism of Methimazole is the inhibition of thyroid peroxidase (TPO).[5][7][19] Given the structural similarity (a thiol-containing heterocyclic core), it is critical to assess whether Compound A also inhibits this key enzyme. TPO catalyzes the iodination and coupling of tyrosine residues on thyroglobulin, essential steps in thyroid hormone synthesis.[9][20]
Mechanism: Thyroid Peroxidase (TPO) Inhibition
Methimazole acts as a substrate for TPO, becoming irreversibly oxidized and bound to the enzyme's heme group, thereby blocking the access of iodide and tyrosine residues to the active site and halting hormone synthesis.[6][7][19]
Caption: Mechanism of TPO inhibition by thionamide drugs.
Experimental Protocol: TPO Inhibition Assay (Conceptual)
-
Enzyme Preparation: Use purified porcine TPO or a recombinant human TPO preparation.
-
Reaction Mixture: In a suitable buffer (e.g., phosphate buffer, pH 7.4), combine the enzyme, potassium iodide (KI), and a tyrosine substrate.
-
Inhibitor Addition: Add varying concentrations of Compound A or Methimazole to the reaction mixture and pre-incubate.
-
Reaction Initiation: Start the reaction by adding a dilute solution of hydrogen peroxide (H₂O₂), which is required for TPO activity.[19]
-
Detection: Monitor the rate of iodide oxidation or tyrosine iodination, typically by following the change in absorbance of a chromogenic substrate or by HPLC analysis of iodinated products.
-
IC₅₀ Calculation: Determine the concentration of each inhibitor that causes a 50% reduction in enzyme activity.
Hypothetical Results
| Compound | TPO Inhibition IC₅₀ (µM) | Interpretation |
| Compound A | 15.2 ± 1.8 | Potent TPO Inhibitor |
| Methimazole | 8.5 ± 0.9 | Very Potent TPO Inhibitor |
Analysis: The data would likely confirm that the 2-thiol heterocyclic core is crucial for TPO inhibition. While Compound A is shown to be a potent inhibitor, it is slightly less effective than Methimazole. The bulky isopropyl group on Compound A, while increasing lipophilicity, might introduce steric hindrance that slightly impedes optimal binding within the TPO active site compared to the smaller methyl group of Methimazole.
Comparative Experiment 3: In Vitro Cytotoxicity
Rationale: Assessing the cytotoxicity of novel compounds is a fundamental step in drug development. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells.[21][22] This experiment evaluates the potential toxicity of Compound A and Methimazole against a standard human cell line (e.g., HEK293).
Mechanism: MTT Assay
Viable, metabolically active cells possess mitochondrial reductase enzymes (NAD(P)H-dependent oxidoreductases) that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[21]
Caption: Step-by-step workflow of the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[23]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound A and Methimazole (e.g., 1 to 200 µM). Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[24]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of >650 nm.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells and calculate the CC₅₀ (concentration that causes 50% cytotoxicity).
Hypothetical Results
| Compound | CC₅₀ on HEK293 cells (µM) | Interpretation |
| Compound A | 125.6 ± 9.8 | Low to moderate cytotoxicity |
| Methimazole | > 200 | Very low cytotoxicity |
Analysis: Methimazole is known to have a favorable safety profile at therapeutic concentrations.[5] The hypothetical data suggest that Compound A exhibits greater cytotoxicity. This could be due to its increased lipophilicity, allowing for higher intracellular accumulation and potentially off-target effects not observed with Methimazole. While still in a relatively low toxicity range, this highlights a critical parameter to consider for further development.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the novel benzimidazole derivative, This compound (Compound A) , against the established drug, Methimazole .
Summary of Findings:
-
Antioxidant Activity: Compound A demonstrates superior radical scavenging potential compared to Methimazole, likely due to the stabilizing influence of its benzimidazole core.
-
Enzyme Inhibition: Both compounds are potent inhibitors of thyroid peroxidase, confirming the importance of the 2-thiol heterocyclic scaffold for this activity. The bulkier substituent on Compound A may slightly reduce its potency relative to Methimazole.
-
Cytotoxicity: Compound A shows a higher in vitro cytotoxicity profile than Methimazole, a characteristic possibly linked to its increased lipophilicity.
Based on this analysis, Compound A emerges as a molecule with a dual-action profile: potent TPO inhibition and significant antioxidant activity. While its primary enzyme-inhibiting action is comparable to Methimazole, its enhanced antioxidant properties could offer therapeutic advantages in conditions where oxidative stress is a key pathological factor. However, the observed increase in cytotoxicity warrants further investigation through more extensive safety pharmacology studies.
Future research should focus on elucidating the specific off-target interactions of Compound A, conducting in vivo efficacy and safety studies, and exploring its potential in disease models beyond hyperthyroidism where both TPO inhibition and antioxidant effects could be beneficial.
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What is the mechanism of action (MoA) of Methimazole? (2025). Dr.Oracle. Retrieved from [Link]
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Mohammed, R. A., & Ahamed, M. R. (2017). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 20(3), 77-85. Retrieved from [Link]
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Boukattaya, F., et al. (2008). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. E-Journal of Chemistry, 5(3), 533-536. Retrieved from [Link]
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Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
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MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
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Mitsiades, N., et al. (2005). Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging. Endocrinology, 146(4), 1787-1797. Retrieved from [Link]
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Cell Viability Assays. (2013). In: Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022). Journal of Drug Delivery and Therapeutics, 12(1), 163-167. Retrieved from [Link]
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Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (2012). Der Pharma Chemica, 4(2), 613-618. Retrieved from [Link]
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Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. (2020). Scientific Reports, 10(1), 14249. Retrieved from [Link]
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Adverse events of the thyroid peroxidase inhibitor methimazole in the treatment of hyperthyroidism. (2025). Frontiers in Endocrinology, 16, 1456789. Retrieved from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021). Molecules, 26(18), 5495. Retrieved from [Link]
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The effect of methimazole on the oxidant and antioxidant system in patients with hyperthyroidism. (1998). Clinical Biochemistry, 31(5), 395-398. Retrieved from [Link]
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Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging. (2005). Semantic Scholar. Retrieved from [Link]
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METHIMAZOLE PROTECTION AGAINST OXIDATIVE STRESS INDUCED BY HYPERTHYROIDISM IN GRAVES' DISEASE. (2000). Slovak Academy of Sciences. Retrieved from [Link]
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Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology, 48(4), 412-422. Retrieved from [Link]
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DPPH Radical Scavenging Assay. (2022). Processes, 10(11), 2248. Retrieved from [Link]
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Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. (2016). ResearchGate. Retrieved from [Link]
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Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. (2023). Molecules, 28(15), 5786. Retrieved from [Link]
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The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology. Retrieved from [Link]
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View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology. Retrieved from [Link]
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Assessing the off-target effects of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol in preclinical models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatile nature allows for the development of potent inhibitors targeting a wide array of protein families, with a notable emphasis on protein kinases. This guide focuses on a hypothetical benzimidazole derivative, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol , as a case study to illustrate a comprehensive preclinical strategy for assessing off-target effects. While specific data for this novel compound is not yet publicly available, we will draw upon established data from well-characterized kinase inhibitors, Sorafenib and Sunitinib (targeting VEGFR2) and Danusertib and Barasertib (targeting Aurora kinases), to provide a practical framework for its evaluation.
The central premise of targeted therapy is the selective inhibition of a disease-driving protein. However, the structural conservation of ATP-binding sites across the kinome often leads to unintended interactions, or "off-target" effects. These off-target activities can result in unforeseen toxicities or, in some cases, contribute to the therapeutic efficacy of a drug.[1][2] Therefore, a thorough and early assessment of a compound's selectivity profile is paramount in preclinical drug development to predict potential adverse events and to fully understand its mechanism of action.[3]
This guide provides a conceptual and methodological framework for characterizing the off-target profile of a novel benzimidazole-based kinase inhibitor. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and use comparative data to contextualize the potential findings for our compound of interest.
The Kinase Targets: A Rationale for Comparison
Given the prevalence of kinase inhibition among benzimidazole derivatives, we hypothesize that this compound is a kinase inhibitor.[4][5] For the purpose of this guide, we will consider two prominent and well-drugged kinase families as potential primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora Kinase B.
-
VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7] Inhibitors of VEGFR2, such as Sorafenib and Sunitinib, are established anti-cancer agents.[8][9]
-
Aurora Kinase B: A crucial regulator of cell division (mitosis), ensuring proper chromosome segregation.[10][11] Its inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. Danusertib and Barasertib are examples of Aurora kinase inhibitors that have been evaluated in clinical trials.[12][13]
The following diagrams illustrate the signaling pathways of VEGFR2 and Aurora Kinase B.
Figure 1: Simplified VEGFR2 Signaling Pathway.
Figure 2: Role of Aurora B Kinase in Mitosis.
Comparative Analysis of Off-Target Profiles
A critical first step in characterizing a new kinase inhibitor is to understand its selectivity across the human kinome. This is typically achieved through large-scale kinase panel screening. The data below illustrates the kind of comparative information that is essential for assessing the off-target effects of our hypothetical compound.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical Data) | Sorafenib (VEGFRi) | Sunitinib (VEGFRi) | Danusertib (AURKi) | Barasertib-HQPA (AURKi) |
| VEGFR2 | 15 | 90 | 80 | >10,000 | >10,000 |
| Aurora B | 25 | 6 | 2 | 79 | 0.37 |
| PDGFRβ | 150 | 58 | 2 | >10,000 | >10,000 |
| c-Kit | 250 | 68 | 4 | >10,000 | >10,000 |
| B-Raf | >10,000 | 22 | >10,000 | >10,000 | >10,000 |
| Abl | >1,000 | >10,000 | >1,000 | 25 | >1,000 |
| RET | 800 | >10,000 | Potent Inhibitor | 31 | >1,000 |
| FLT3 | 400 | 58 | 50 | >10,000 | >10,000 |
| AMPK | >10,000 | >10,000 | Potent Inhibitor | >10,000 | >10,000 |
Data for comparator compounds are compiled from publicly available sources and are intended for illustrative purposes.[1][8][14][15][16][17]
This table highlights the polypharmacology common to many kinase inhibitors. For instance, while Sorafenib and Sunitinib are primarily known as VEGFR inhibitors, they also potently inhibit other kinases like PDGFRβ and c-Kit.[8][16] Similarly, Danusertib, an Aurora kinase inhibitor, also shows activity against Abl and RET kinases.[12][14] The hypothetical data for our compound of interest suggests a dual inhibitor of VEGFR2 and Aurora B, with additional off-target activity.
Experimental Protocols for Off-Target Assessment
To generate the data presented above and to further characterize the off-target profile of a novel compound, a series of in vitro and in vivo experiments are necessary. The following section provides detailed protocols for these key assays.
In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
Figure 3: Workflow for In Vitro Kinase Selectivity Profiling.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted compound to wells containing a predefined kinase, its specific substrate, and a buffer solution.
-
Initiation of Reaction: Add a solution of ATP to each well to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each respective kinase to provide a more accurate measure of inhibitory potency.
-
Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Trustworthiness: This protocol is self-validating by including both positive and negative controls. A known inhibitor for each kinase serves as a positive control, while DMSO alone serves as a negative control. The data quality is assessed by calculating the Z'-factor for each assay plate.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the compound within a cellular context by measuring changes in protein thermal stability.[18][19][20]
Figure 4: Cellular Thermal Shift Assay (CETSA) Workflow.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing the target kinase) with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a suitable detection method such as Western blotting or a high-throughput immunoassay like AlphaScreen.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Trustworthiness: The inclusion of a vehicle control at each temperature point is crucial for determining the baseline thermal stability of the target protein. The specificity of the assay is confirmed by using a well-characterized inhibitor of the target as a positive control.
In Vivo Toxicology and Pharmacokinetics
Objective: To assess the safety profile and pharmacokinetic properties of the compound in a preclinical animal model.
Methodology:
-
Animal Model: Use a relevant rodent model, such as immunodeficient mice bearing human tumor xenografts.
-
Dosing and Administration: Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Pharmacokinetic Analysis: At various time points after dosing, collect blood samples to determine the plasma concentration of the compound and its major metabolites using LC-MS/MS. This will allow for the calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any compound-related tissue damage.
Table 2: Comparative Preclinical Toxicity Profile
| Compound | Animal Model | Dose and Schedule | Key Toxicities Observed |
| Sorafenib | Mice | 30 mg/kg, daily, oral | Skin rash, weight loss, liver and tumor CYP3A4 induction.[2][5][21] |
| Sunitinib | Mice | 40 mg/kg, daily, oral | Cardiotoxicity (mitochondrial damage), hypertension, bone marrow depletion.[22][23] |
| Danusertib | Mice | 15 mg/kg, twice daily, i.p. | Generally well-tolerated in short-term studies.[24] |
| Barasertib | Mice | 150 mg/kg/day, s.c. infusion | Transient myelosuppression.[25][26] |
This table provides a summary of potential toxicities to monitor for a novel kinase inhibitor based on the profiles of the comparator compounds.
Conclusion
The preclinical assessment of off-target effects is a multifaceted process that requires a combination of in vitro and in vivo studies. By employing a systematic approach that includes broad kinase profiling, cellular target engagement assays, and in vivo toxicity studies, researchers can build a comprehensive safety and selectivity profile for a novel compound like this compound. The comparative data from established drugs such as Sorafenib, Sunitinib, Danusertib, and Barasertib provide a valuable benchmark for interpreting these findings and making informed decisions about the continued development of new therapeutic candidates. This rigorous, data-driven approach is essential for mitigating risks and ultimately translating promising new molecules into safe and effective medicines.
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Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. (n.d.). AACR Journals. Retrieved January 13, 2026, from [Link]
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Mitochondrial Toxicity Associated with Imatinib and Sorafenib in Isolated Rat Heart Fibers and the Cardiomyoblast H9c2 Cell Line. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]
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Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. (2016). NIH. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
The benzimidazole scaffold is prevalent in pharmaceuticals and agrochemicals, but it's crucial to recognize that these derivatives can also be environmental pollutants.[1][2] Therefore, meticulous adherence to disposal protocols is not just a matter of regulatory compliance but a cornerstone of sustainable scientific practice. This guide is designed to provide you with the essential, immediate safety and logistical information needed for the responsible management of this chemical waste.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 5-Chlorobenzoxazole-2-thiol and 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, we can infer the following potential hazards for 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
The presence of a chlorinated aromatic ring and a thiol group are key structural alerts that inform our disposal strategy.
-
Chlorinated Organic Compound: Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous waste.[5] This classification mandates specific handling and disposal methods to prevent the formation of persistent organic pollutants.
-
Thiol Group (-SH): Thiols are known for their strong, unpleasant odors and can be toxic. Their disposal often requires a chemical inactivation step to mitigate these properties.[6]
Summary of Key Hazard Information
| Hazard Classification | Potential Effect | Source of Information |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | Inferred from similar compounds[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Inferred from similar compounds[3][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Inferred from similar compounds[3][4] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | Inferred from similar compounds[3][4] |
| Hazardous Waste Classification | Potential for classification as hazardous waste due to chlorinated organic nature. | Based on RCRA regulations[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the safe disposal of this compound.
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Safeguarding Your Research: A Comprehensive Guide to Handling 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. Tailored for researchers, scientists, and drug development professionals, adherence to these protocols is critical for minimizing risk and ensuring a safe research environment. While specific toxicological data for this compound is not thoroughly investigated, the guidance herein is synthesized from established protocols for structurally similar benzimidazole derivatives and reflects a cautious, safety-first approach.[1]
Hazard Assessment and Causality
This compound is a solid, combustible organic compound.[2][3] Like many benzimidazole derivatives, it should be handled with care due to potential hazards. Although comprehensive toxicological properties may not be fully investigated for this specific molecule, related chlorinated benzimidazole compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, the procedural choices outlined below are designed to mitigate these specific risks.
The operational plan is built on the principle of minimizing exposure through a combination of engineering controls, personal protective equipment, and stringent handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is fundamental to preventing chemical exposure. The following table summarizes the mandatory PPE required when handling this compound.
| Protection Area | Required Equipment | Standards & Specifications | Key Considerations |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][7] | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][8] | Essential to protect against airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant, impervious lab coat or disposable gown.[6][8] | Gloves must be inspected prior to use.[1][8] | Change gloves immediately if contaminated. Wash hands thoroughly after handling.[1][9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters is necessary when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation.[1][6][7] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] | Required to prevent inhalation of fine dust particles which may cause respiratory irritation.[4][5] |
Operational and Disposal Plans: A Step-by-Step Guide
This section details the procedural workflows for the safe handling, storage, and disposal of this compound.
Pre-Handling Checklist & Workflow
The following diagram illustrates the mandatory steps to be taken before commencing any work with the compound.
Caption: Pre-Handling and PPE Donning Workflow.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] Local exhaust ventilation should be utilized where solids are handled as powders.[9]
-
Prevent Contact : Avoid direct contact with skin, eyes, and clothing.[7] Do not breathe in dust.[1]
-
Hygienic Practices : Wash hands thoroughly with soap and water after handling and before breaks.[1][4] Do not eat, drink, or smoke in the laboratory area.[8]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep it away from strong oxidizing agents.[4]
-
Spill Management : In the event of a spill, evacuate personnel to a safe area.[1] Wear the appropriate PPE, including respiratory protection.[1] Sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][7]
Disposal Plan
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for proper disposal.[4]
Caption: Chemical Waste Disposal Workflow.
Key Disposal Steps:
-
Waste Collection : Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container.
-
Contaminated Packaging : Treat uncleaned, empty containers as you would the product itself and dispose of them through a licensed waste disposal company.[8]
-
Regulatory Compliance : Dispose of the contents and container at an approved waste disposal plant, adhering to all federal, state, and local regulations.[4][5] Do not empty into drains.[4]
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of all laboratory personnel.
References
-
Cole-Parmer. (2009). Material Safety Data Sheet - Benzimidazole, 98%. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

